Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-chlorosulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLNINMKMQOFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240091 | |
| Record name | Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240091 | |
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Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765962-70-7 | |
| Record name | Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765962-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID801240091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate | |
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Foundational & Exploratory
"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Abstract
This compound is a key bifunctional building block in medicinal chemistry and drug discovery. Possessing both a reactive sulfonyl chloride and a versatile ester group on a piperidine scaffold, it serves as a valuable intermediate for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed physicochemical characterization of this compound. We delve into the causality behind the experimental protocol, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, supported by expected analytical data and authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
The piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds. Functionalizing this core structure is a central task in synthetic chemistry. This compound, with its distinct reactive sites, allows for sequential or orthogonal chemical modifications, making it a highly strategic starting material. The sulfonyl chloride moiety is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Concurrently, the ethyl ester at the C3 position offers a handle for various transformations, including hydrolysis, amidation, or reduction.
Chemical Identity and Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 765962-70-7 | [1][2] |
| Molecular Formula | C₈H₁₄ClNO₄S | [1] |
| Molecular Weight | 255.72 g/mol | [1] |
| SMILES | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1 | [1] |
| Appearance | Expected to be a colorless oil or a low-melting solid | N/A |
Synthesis Methodology
The synthesis of this compound is achieved through the direct chlorosulfonylation of the parent amine, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).
Synthesis Overview
The overall workflow involves the reaction of the starting material with sulfuryl chloride in the presence of a base, followed by an aqueous workup and purification.
Caption: General workflow for the synthesis of the target compound.
Principle of the Reaction: Mechanistic Insights
The core of this synthesis is the reaction between a secondary amine (ethyl nipecotate) and sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride serves as a highly efficient source of an electrophilic "SO₂Cl" group.
Causality Behind Experimental Choices:
-
Reagent: Sulfuryl chloride is preferred over other reagents like chlorosulfonic acid due to its high reactivity and the generation of volatile byproducts (SO₂ and HCl), which can be easily removed.[3]
-
Solvent: An inert, aprotic solvent such as dichloromethane (DCM) is ideal. It readily dissolves the starting materials and does not compete in the reaction.
-
Temperature: The reaction is highly exothermic. It is initiated at 0°C to control the reaction rate, minimize potential side reactions, and ensure safety. Allowing the reaction to slowly warm to room temperature ensures its completion.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine (Et₃N), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation and deactivation of the starting amine.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for similar transformations.[3][4] Researchers should conduct their own risk assessment before proceeding.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl piperidine-3-carboxylate (1.0 eq., e.g., 10.0 g).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material). Add triethylamine (1.1 eq.).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve sulfuryl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, typically a viscous oil, can be used directly for many applications or further purified by silica gel column chromatography if high purity is required.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of sulfuryl chloride.
Caption: Simplified mechanism of N-chlorosulfonylation.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are representative of what is expected from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).
Table 2: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.20 | q | 2H | -OCH₂ CH₃ | Typical shift for an ethyl ester methylene group. |
| ~3.8-4.0 | m | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| ~3.2-3.4 | m | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| ~2.7-2.9 | m | 1H | Piperidine H3 | Methine proton adjacent to the ester. |
| ~1.8-2.2 | m | 4H | Piperidine H4, H5 | Piperidine ring methylene protons. |
| ~1.28 | t | 3H | -OCH₂CH₃ | Typical shift for an ethyl ester methyl group. |
Table 3: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~171.5 | C =O | Ester carbonyl carbon. |
| ~61.0 | -OCH₂ CH₃ | Ethyl ester methylene carbon. |
| ~48.0, ~47.5 | Piperidine C2, C6 | Carbons adjacent to the nitrogen atom. |
| ~41.0 | Piperidine C3 | Methine carbon bearing the ester group. |
| ~27.5, ~24.0 | Piperidine C4, C5 | Remaining piperidine ring carbons. |
| ~14.2 | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Note: The presence of rotamers due to restricted rotation around the N-S bond may lead to broadening or splitting of the piperidine ring signals in both ¹H and ¹³C NMR spectra.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Key IR Absorption Frequencies
| Frequency (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| ~1735 | C=O | Ester carbonyl stretch |
| ~1370 | S=O | Asymmetric SO₂ stretch |
| ~1175 | S=O | Symmetric SO₂ stretch |
| ~1100-1250 | C-O | Ester C-O stretch |
| ~570-650 | S-Cl | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 5: High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 256.0405 | (To be determined) |
| [M+Na]⁺ | 278.0224 | (To be determined) |
The mass spectrum is also expected to show characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and sulfur (³²S/³⁴S).
Safety, Handling, and Storage
Reagent Hazards:
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine (Et₃N): Flammable and corrosive.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Product Handling and Storage:
-
This compound: As a sulfonyl chloride, the product is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water. It should be handled under an inert atmosphere (nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.
Conclusion
This guide has outlined a reliable and robust methodology for the synthesis of this compound, a valuable intermediate for chemical and pharmaceutical research. By understanding the principles behind the reaction and adhering to the detailed protocol, researchers can confidently prepare this compound. The comprehensive characterization data provided serve as a benchmark for confirming the successful synthesis and ensuring the quality of the material for subsequent applications.
References
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AA Blocks. This compound. [Link]
-
PubChem. Compound Summary for CID 98969, Ethyl nipecotate. [Link]
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Barrett, A. G. M., & Rys, D. J. (2006). Reactions of enantiopure cyclic diols with sulfuryl chloride. Organic & Biomolecular Chemistry, 4(22), 4153-4155. [Link]
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Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. [Link]
-
Matiichuk, V., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]
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- 2. 765962-70-7|this compound|BLD Pharm [bldpharm.com]
- 3. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 4. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" CAS number 765962-70-7 properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, bearing the CAS number 765962-70-7, is a bifunctional molecule of significant interest in the field of medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity profile, and its potential applications as a versatile building block in drug discovery. The inherent reactivity of the sulfonyl chloride and the synthetic handle of the ethyl ester on a conformationally well-defined piperidine scaffold make it a valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
This compound possesses a piperidine ring N-substituted with a chlorosulfonyl group and a C-3 substituted ethyl carboxylate. This combination of functional groups dictates its reactivity and potential applications.
Caption: 2D Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 765962-70-7 | [1][2] |
| Molecular Formula | C₈H₁₄ClNO₄S | [1][2] |
| Molecular Weight | 255.72 g/mol | [1][2] |
| Appearance | Not specified (likely a solid or oil) | Inferred |
| Boiling Point | 348.9±31.0 °C (Predicted) | Not experimentally confirmed |
| Density | 1.38±0.1 g/cm³ (Predicted) | Not experimentally confirmed |
| XLogP3 | 1 | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 5 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Synthesis and Purification
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl nipecotate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 equivalents) is added. The reaction mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity and Chemical Profile
The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group is susceptible to nucleophilic attack, making the compound an excellent precursor for a variety of sulfonyl derivatives.
-
Reaction with Amines: The chlorosulfonyl group readily reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction for introducing the piperidine scaffold into more complex molecules.
-
Reaction with Alcohols and Phenols: In the presence of a base, it can react with alcohols and phenols to yield sulfonate esters.
-
Hydrolysis: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, anhydrous conditions are recommended for its synthesis and handling.
-
Ester Group Reactivity: The ethyl ester at the C-3 position can undergo typical ester transformations such as hydrolysis to the carboxylic acid, reduction to the corresponding alcohol, or transesterification. These reactions can be performed selectively, often leaving the N-sulfonyl group intact under appropriate conditions.
Caption: Reactivity profile of the title compound.
Applications in Drug Discovery and Organic Synthesis
The structural motifs present in this compound are of high value in medicinal chemistry. The piperidine ring is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. Furthermore, sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and anticancer effects.[3]
This compound can serve as a key intermediate for:
-
Library Synthesis: Its bifunctional nature allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The sulfonyl chloride can be reacted with a variety of amines, and the ester can be subsequently modified.
-
Fragment-Based Drug Design: The piperidine sulfonyl chloride core can be considered a valuable fragment for linking to other molecular components to build potent and selective inhibitors of various biological targets.
-
Scaffold Hopping: It can be used to replace other heterocyclic systems in known active compounds to explore new chemical space and improve drug-like properties.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions must be observed when handling this compound.
-
Hazards: The compound is expected to be corrosive and a lachrymator due to the presence of the sulfonyl chloride group. It is likely to cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its readily accessible functional groups provide a platform for the synthesis of a wide array of more complex molecules. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be confidently predicted based on established chemical principles. Further exploration of this compound's utility in drug discovery programs is warranted.
References
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AA Blocks. 765962-70-7 | this compound. [Link]
-
PubChem. CID 161290137. [Link]
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
- Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Enzyme inhibitors and activators series, 3. Sulfonamides: a patent review.
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396.
Sources
A Senior Application Scientist's Guide to Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate: A Versatile Scaffold for Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its synthesis, reactivity, and strategic applications, highlighting its role in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Value of the Piperidine Sulfonyl Chloride Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a diverse range of biological receptors. When functionalized with a sulfonyl chloride at the 1-position and an ethyl carboxylate at the 3-position, the resulting molecule, this compound (CAS 765962-70-7), becomes a highly versatile and reactive intermediate.[1]
The core value of this building block lies in the strategic combination of its functionalities:
-
The Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile, primarily used for the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a cornerstone pharmacophore, known for their roles as antibacterial agents, diuretics, and enzyme inhibitors.[2] They are often employed as bioisosteres for amides, offering improved metabolic stability, water solubility, and bioavailability.[3]
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional structure that can be tailored to fit into specific protein binding pockets.
-
The Ethyl Carboxylate (-COOEt): This ester group offers a secondary point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol, opening up further synthetic possibilities.
This guide will dissect the synthesis of this key building block, provide detailed protocols for its application in sulfonamide synthesis, and showcase its utility through the lens of a notable clinical candidate.
Synthesis of the Core Building Block
The most direct and common method for the preparation of this compound involves the reaction of the parent piperidine, ethyl piperidine-3-carboxylate, with sulfuryl chloride (SO₂Cl₂).[2][4]
Reaction Scheme:
Caption: Synthesis of the target sulfonyl chloride.
Mechanistic Considerations and Causality
The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic sulfur atom of sulfuryl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. Its role is to quench the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent hydrolysis of the highly reactive sulfuryl chloride and the resulting sulfonyl chloride product.[2]
Self-Validating Experimental Protocol: Synthesis
This protocol is designed to be self-validating through in-process controls (IPCs) and clear characterization endpoints.
Materials:
-
Ethyl piperidine-3-carboxylate (1.0 eq)[5]
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)[4]
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add ethyl piperidine-3-carboxylate and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine to the stirred solution.
-
Reagent Addition: Add a solution of sulfuryl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C. Causality: Slow addition is critical to control the exotherm of the reaction and prevent the formation of undesired byproducts.
-
Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by the slow addition of cold water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Causality: The acidic wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product is often used directly in the next step due to its moisture sensitivity. If required, purification can be achieved by flash column chromatography on silica gel, though this should be performed rapidly.[6]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7] The product should be stored under an inert atmosphere at low temperatures.[8]
Reactivity and Application in Sulfonamide Synthesis
The primary utility of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.[9]
General Reaction Scheme:
Caption: Sulfonamide formation workflow.
Key Experimental Parameters and Their Rationale
-
Choice of Base: A base is required to neutralize the HCl byproduct. Common choices include pyridine, triethylamine, or DIPEA.[10] Pyridine can sometimes act as a nucleophilic catalyst. The choice of base can influence reaction rates and side product formation.
-
Solvent: Aprotic solvents such as DCM, chloroform, or acetonitrile are typically used to avoid hydrolysis of the sulfonyl chloride.[9]
-
Temperature: The reaction is often performed at 0 °C and allowed to warm to room temperature. This initial cooling helps to control the initial exotherm of the reaction.
Self-Validating Experimental Protocol: Sulfonamide Synthesis
This protocol details the coupling of the building block with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Aniline) (1.0-1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the primary amine and the base in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound in anhydrous DCM dropwise.
-
Reaction Monitoring (IPC): Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 2-18 hours).
-
Workup: Dilute the reaction mixture with DCM and wash with 1N HCl to remove the base. Follow with washes of saturated sodium bicarbonate and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.[6]
-
Characterization: Verify the structure, purity, and identity of the final compound by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[11]
Case Study: Application in the Synthesis of Darexaban (YM150)
The strategic importance of this compound is exemplified by its use as a key intermediate in the synthesis of Darexaban (YM150), an investigational oral direct Factor Xa inhibitor developed for the prevention of thromboembolic events.[12][13]
Darexaban's structure features a central piperidine sulfonamide core derived directly from this building block. The synthesis highlights the two key reactive handles of the starting material.
Simplified Retrosynthetic Logic:
Caption: Retrosynthetic analysis of Darexaban.
The forward synthesis involves:
-
Sulfonamide Formation: Reacting this compound with the requisite aromatic amine.
-
Ester Hydrolysis: Saponification of the ethyl ester to the carboxylic acid.
-
Amide Coupling: Coupling the resulting carboxylic acid with another amine fragment to complete the synthesis of the Darexaban molecule.
This example demonstrates the building block's capacity to act as a central scaffold, allowing for the convergent assembly of complex molecules, a highly desirable strategy in pharmaceutical development.[14]
Data Summary and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 765962-70-7 | [1] |
| Molecular Formula | C₈H₁₄ClNO₄S | [1] |
| Molecular Weight | 255.72 g/mol | [1] |
| XLogP3 | 1.0 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its dual functionality—a highly reactive sulfonyl chloride for robust sulfonamide formation and a modifiable ester group—provides a reliable and flexible platform for scaffold-based drug design. The straightforward and scalable synthesis of the building block itself, coupled with its predictable reactivity, ensures its continued relevance in the discovery of novel therapeutics. As the demand for molecules with improved physicochemical properties and metabolic stability grows, the strategic use of proven, versatile building blocks like this piperidine derivative will remain paramount in accelerating the journey from hit identification to clinical candidate.
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An In-depth Technical Guide to the Synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate Derivatives and Analogues
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate and its derivatives, a molecular scaffold of significant interest in medicinal chemistry.[1][2][3][4] We will delve into the core synthetic strategies, offering field-proven insights into experimental choices, reaction mechanisms, and protocol optimization. This document is intended for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to confidently and efficiently synthesize these valuable compounds. We will explore various synthetic routes, address common challenges, and provide detailed, step-by-step protocols for key transformations. The guide is grounded in authoritative references to ensure scientific integrity and provides visual aids, including reaction diagrams and workflow charts, to facilitate understanding.
Introduction: The Significance of the Piperidine-3-carboxylate Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active alkaloids.[1][2][3][4] Its derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][2] The conformational flexibility of the piperidine ring allows it to effectively mimic and interact with various biological targets. Specifically, the piperidine-3-carboxylate substructure offers a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5] The introduction of a chlorosulfonyl group at the 1-position, to form this compound, provides a highly reactive handle for the synthesis of a diverse library of sulfonamide derivatives. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial, antitumor, and diuretic properties, among others.[6] They often serve as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities with improved metabolic stability and bioavailability.[6][7]
This guide will focus on the practical synthesis of this key intermediate and its subsequent elaboration into a variety of analogues.
Core Synthesis of this compound
The primary and most direct method for the synthesis of this compound involves the reaction of ethyl piperidine-3-carboxylate with a chlorosulfonating agent.
Key Reagents and Rationale
-
Ethyl piperidine-3-carboxylate: This is the foundational starting material. It is commercially available or can be synthesized through various established methods.[8][9]
-
Chlorosulfonating Agent: The choice of chlorosulfonating agent is critical. While chlorosulfonic acid is a powerful reagent, it can be harsh and lead to side reactions.[6][10] A more controlled and widely used approach involves sulfuryl chloride (SO₂Cl₂) in the presence of a suitable base.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction, preventing the protonation of the piperidine nitrogen and facilitating the desired reaction.
Reaction Mechanism and Workflow
The synthesis proceeds via a nucleophilic attack of the piperidine nitrogen onto the sulfur atom of sulfuryl chloride, followed by the elimination of a chloride ion and HCl.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| Ethyl piperidine-3-carboxylate | 61271-71-8 | C₈H₁₅NO₂ | Starting material |
| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | Cl₂O₂S | Highly reactive, handle with care |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | Anhydrous grade recommended |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous grade recommended |
Procedure:
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired this compound.
Synthesis of Derivatives and Analogues
The true utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of a wide range of derivatives, primarily through the formation of sulfonamides.
Sulfonamide Formation: The Cornerstone Reaction
The reaction of this compound with primary or secondary amines is the most common method for generating sulfonamide derivatives.[6][11][12]
Caption: General scheme for the synthesis of sulfonamide derivatives.
Protocol for a Representative Sulfonamide Synthesis
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| This compound | 765962-70-7 | C₈H₁₄ClNO₄S | Intermediate |
| Benzylamine | 100-46-9 | C₇H₉N | Example amine |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | Base |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in DCM at room temperature, add benzylamine (1.1 eq) followed by DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.
Synthesis of Analogues with Modified Piperidine Scaffolds
The synthesis of analogues often involves modifications to the piperidine ring itself, either before or after the chlorosulfonylation step. For instance, chiral piperidine-3-carboxylates can be used to generate enantiomerically pure derivatives.[13] Additionally, substituents can be introduced at other positions of the piperidine ring to explore their impact on biological activity.[14][15][16][17]
Challenges and Troubleshooting
-
Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use anhydrous solvents and reagents and to work under an inert atmosphere.
-
Competing Reactions: With certain nucleophiles, reaction at the ester functionality can compete with the desired reaction at the sulfonyl chloride. Careful control of reaction conditions (temperature, choice of base) is necessary to favor sulfonamide formation.
-
Purification Difficulties: The polarity of the sulfonamide products can vary significantly depending on the substituent, sometimes making chromatographic purification challenging. Exploring different solvent systems or alternative purification techniques like recrystallization may be necessary.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is straightforward, and its reactivity allows for the facile generation of a wide array of sulfonamide derivatives. This guide has provided a detailed overview of the core synthetic methodologies, practical experimental protocols, and key considerations for the successful synthesis of these important compounds. By understanding the underlying principles and potential challenges, researchers can effectively utilize this scaffold in their drug discovery and development endeavors.
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The Strategic Role of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate in Modern Covalent Fragment-Based Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide
Executive Summary
The resurgence of covalent inhibitors as a therapeutic modality has created a demand for innovative chemical tools and strategies. Fragment-Based Drug Discovery (FBDD), a powerful engine for identifying novel chemical matter, has synergistically merged with covalent inhibitor design to create a highly effective approach for tackling challenging biological targets. This technical guide provides a comprehensive overview of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a versatile chemical scaffold poised to play a significant role in the generation of next-generation covalent fragment libraries. We will delve into the chemical rationale for its use, its strategic advantages in FBDD, and provide field-proven insights into the experimental workflows for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of covalent FBDD.
The New Era of Covalent Inhibitors and the Rise of 3D Fragments
The paradigm of drug discovery has seen a significant shift towards targeted covalent inhibitors. These molecules form a stable, irreversible bond with their protein target, offering distinct advantages such as enhanced potency, prolonged pharmacodynamic effects, and the ability to address shallow binding pockets often deemed "undruggable" by traditional non-covalent approaches.
In parallel, Fragment-Based Drug Discovery (FBDD) has matured into a mainstream approach for lead generation. FBDD focuses on screening low molecular weight compounds ("fragments") to identify weak but efficient binders, which are then elaborated into potent drug candidates. A key trend in FBDD is the move away from flat, two-dimensional fragments towards more three-dimensional (3D) scaffolds.[1][2] These 3D fragments are better equipped to probe the complex topographies of protein binding sites, often leading to improved selectivity and physicochemical properties. The piperidine scaffold is a prime example of a privileged 3D fragment in medicinal chemistry.[1][3]
The convergence of these two powerful strategies—covalent inhibition and 3D FBDD—has created a fertile ground for innovation. This is where a scaffold like This compound becomes highly relevant.
Unpacking the Potential of this compound
This compound is a bifunctional molecule that combines a 3D piperidine core with a reactive chlorosulfonyl group and a versatile ethyl ester handle. This unique combination of features makes it an ideal starting point for the construction of diverse and sophisticated covalent fragment libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H14ClNO4S |
| Molecular Weight | 255.72 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
| Key Functional Groups | Piperidine, Ethyl Ester, Chlorosulfonyl |
The Piperidine Core: A Gateway to 3D Chemical Space
The piperidine ring provides a non-planar, chair-like conformation that allows for the exploration of three-dimensional space within a protein's binding pocket.[1][2] This is a significant advantage over the flat, aromatic scaffolds that have traditionally dominated fragment libraries. The stereochemistry of the piperidine ring can be readily controlled, allowing for the synthesis of a diverse set of stereoisomers, each presenting a unique vector for interaction with the target protein.
The Chlorosulfonyl "Warhead": A Tunable Covalent Handle
The chlorosulfonyl group is a reactive electrophile that can form a stable sulfonamide bond with nucleophilic amino acid residues, most notably lysine. While sulfonyl chlorides are highly reactive, the closely related sulfonyl fluorides are often preferred for FBDD due to their greater stability and more tunable reactivity.[4][5][6] The principles discussed for the chlorosulfonyl group are readily translatable to the corresponding, and often more synthetically tractable, sulfonyl fluoride. The ability to form a covalent bond allows for the capture of even weak fragment-protein interactions, which might be missed in traditional FBDD screens.
The Ethyl Ester: A Vector for Growth and Optimization
The ethyl ester at the 3-position of the piperidine ring serves as a convenient synthetic handle. This allows for the initial fragment "hit" to be elaborated into a more potent lead compound through techniques like amide coupling, reduction to an alcohol, or hydrolysis to a carboxylic acid, providing multiple avenues for structure-activity relationship (SAR) studies.
A Strategic Workflow for Covalent FBDD with Piperidine-Based Scaffolds
The successful implementation of a covalent FBDD campaign using fragments derived from this compound (or its sulfonyl fluoride analog) requires a systematic and well-defined workflow.
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate (CAS 765962-70-7). The inherent reactivity of the sulfonyl chloride functional group necessitates stringent adherence to safety protocols to mitigate risks and ensure experimental integrity. This guide moves beyond simple procedural lists to explain the chemical causality behind each recommendation, fostering a deeper understanding of the material's hazards.
Section 1: Compound Identification and Properties
This compound is an organic building block utilized in synthetic chemistry.[1] Its utility is derived from the electrophilic nature of the sulfonyl chloride moiety.[2][3]
| Property | Value | Source |
| Chemical Name | This compound | [4][5][6] |
| CAS Number | 765962-70-7 | [1][4] |
| Molecular Formula | C8H14ClNO4S | [4][5][6] |
| Molecular Weight | 255.72 g/mol | [4][6] |
| Structure (SMILES) | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1 | [4] |
Section 2: Hazard Analysis: The Chemistry of Reactivity
The primary hazards associated with this compound stem directly from the reactivity of the sulfonyl chloride group. Understanding this chemistry is fundamental to its safe use.
2.1. Core Hazards
-
Water Reactivity: Sulfonyl chlorides react exothermically with water and moisture to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][7][8][9] This reaction is often vigorous and represents the most immediate handling hazard, leading to pressure buildup in sealed containers and the release of toxic, corrosive fumes.[7][10]
-
Corrosivity: Due to its reactivity and the potential to generate acidic byproducts, the compound is considered corrosive.[10] It can cause severe skin burns and serious eye damage upon contact.[11]
-
Toxicity: The compound and its hydrolysis products are hazardous if inhaled, ingested, or absorbed through the skin.[11][12] Inhalation of vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing and shortness of breath.[11][13]
Caption: Workflow for Safe Weighing and Transfer.
Section 5: Storage and Incompatibility
Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.
5.1. Storage Conditions
-
Environment: Store in a cool, dry, and well-ventilated area designated for corrosive materials. [7][11][14]* Moisture Control: The storage area must be free from moisture. Do not store under sinks or in areas prone to condensation.
-
Container Integrity: Keep the container tightly closed to prevent reaction with atmospheric moisture. [7][8][11]The use of desiccants in a secondary storage container is recommended.
5.2. Incompatible Materials Separation from the following materials is essential to prevent violent reactions.
| Incompatible Class | Rationale for Incompatibility |
| Water / Moisture | Reacts vigorously to produce corrosive HCl gas and sulfonic acid. [2][7][15] |
| Alcohols | Reacts to form sulfonate esters, an exothermic process that also generates HCl. [2] |
| Amines / Bases | Reacts readily to form sulfonamides. [2]Reaction with strong bases can be violent. |
| Strong Oxidizing Agents | May lead to vigorous or explosive reactions. |
Section 6: Emergency Procedures
Immediate and correct response to an incident is vital.
6.1. Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area. [13][16]2. Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
Contain: Cover the spill with a non-combustible, dry absorbent material such as dry sand, earth, or vermiculite. [7][13][16]DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [7][16]4. Neutralize: Cautiously cover the absorbent material with a weak base like sodium carbonate (soda ash) or calcium carbonate. [7][16]5. Collect: Using non-sparking tools, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste disposal. [16][14]6. Decontaminate: Wipe the spill area with a cloth, which should then be quenched and disposed of as hazardous waste.
Caption: Emergency Response Workflow for Spills.
6.2. First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. [11][13]Seek immediate medical attention. [11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [11][13]Remove contact lenses if present and easy to do. [17]Seek immediate medical attention. [11][17] |
| Inhalation | Move the victim to fresh air immediately. [11][17]If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. [11]Seek immediate medical attention. [11][17] |
| Ingestion | Do NOT induce vomiting. [17]If the person is conscious, rinse their mouth with water. [11]Seek immediate medical attention. [11] |
6.3. Firefighting Measures
-
Suitable Extinguishers: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [13][16][14]* Unsuitable Extinguishers: DO NOT USE WATER. [16]A water jet will cause a violent reaction and spread contamination.
-
Hazards: Fire will produce poisonous and corrosive gases, including hydrogen chloride and sulfur oxides. [13][16]Firefighters must wear self-contained breathing apparatus (SCBA). [14][18]
Section 7: Waste Management and Disposal
Disposal must be handled with the same care as the active reagent. Improper disposal can cause environmental damage and present a danger to waste handlers.
7.1. Protocol for Quenching Excess Reagent Unreacted this compound must be neutralized before disposal.
-
Prepare Quench Solution: In a separate flask, prepare a stirred solution of saturated sodium bicarbonate or 10% sodium carbonate in water. Cool this solution in an ice bath. The flask should be large enough to accommodate the volume of the reaction mixture and allow for gas evolution.
-
Perform in Fume Hood: Ensure this entire procedure is conducted in a chemical fume hood with appropriate PPE.
-
Slow Addition: Using a dropping funnel or syringe, add the reaction mixture containing the excess sulfonyl chloride slowly and dropwise to the cold, stirred basic solution. [19]4. Control Reaction: Maintain a slow addition rate to control the exothermic reaction and the rate of gas (CO2) evolution.
-
Ensure Neutralization: After the addition is complete, allow the mixture to stir for an additional hour. Check the pH to ensure it is neutral or slightly basic.
-
Dispose: The neutralized aqueous mixture can now be collected in a properly labeled aqueous hazardous waste container.
7.2. Waste Collection
-
Solid Waste: Contaminated items (gloves, absorbent pads, etc.) must be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Collect quenched solutions and solvent rinses in a dedicated, labeled hazardous waste container for halogenated organic waste. [20]* Disposal Path: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. [16][20]
Section 8: References
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Sulfonyl halide - Wikipedia. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp. (2019). Reddit. Retrieved from vertexaisearch.cloud.google.com
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Methane sulphonyl chloride MSDS. (2010). Actylis Lab Solutions. Retrieved from vertexaisearch.cloud.google.com
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from vertexaisearch.cloud.google.com
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Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from vertexaisearch.cloud.google.com
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765962-70-7 | this compound. (n.d.). AA Blocks. Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (2025). TCI Chemicals. Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com
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Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from vertexaisearch.cloud.google.com
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Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing. Retrieved from vertexaisearch.cloud.google.com
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Personal Protective Equipment | US EPA. (2025). Retrieved from vertexaisearch.cloud.google.com
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Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com
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This compound (C8H14ClNO4S). (n.d.). PubChemLite. Retrieved from vertexaisearch.cloud.google.com
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This compound. (n.d.). Welcome to . Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com
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How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). Retrieved from vertexaisearch.cloud.google.com
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (2025). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com
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CID 161290137 | C16H30N2O4. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEETS. (2025). Retrieved from vertexaisearch.cloud.google.com
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Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from vertexaisearch.cloud.google.com
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765962-70-7|this compound|BLD Pharm. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from vertexaisearch.cloud.google.com
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Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. Retrieved from vertexaisearch.cloud.google.com
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SAFETY DATA SHEET. (2014). Fisher Scientific. Retrieved from vertexaisearch.cloud.google.com
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MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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Ethyl Piperidine-3-Carboxylate MSDS/SDS | Supplier & Distributor. (n.d.). Retrieved from vertexaisearch.cloud.google.com
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"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" stability and reactivity profile
An In-Depth Technical Guide to the Stability and Reactivity Profile of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Introduction
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a highly reactive sulfonyl chloride moiety appended to a piperidine scaffold that also contains an ethyl ester, presents a versatile platform for the synthesis of complex molecules, particularly sulfonamide derivatives.[1] The piperidine ring is a common motif in pharmaceuticals, and its combination with the sulfonyl group allows for the exploration of chemical space to generate novel therapeutic agents.
This technical guide provides a comprehensive overview of the stability and reactivity of this compound. As a Senior Application Scientist, the goal is not merely to present protocols but to impart a deeper understanding of the molecule's chemical nature. We will delve into the principles governing its reactivity, the factors influencing its stability, and provide field-proven protocols for its safe handling, storage, and effective use in synthesis. This document is designed to empower researchers to utilize this valuable reagent with confidence and precision.
Molecular Profile and Physicochemical Properties
The reactivity and stability of this compound are direct consequences of its molecular architecture. The key features are:
-
The Sulfonyl Chloride Group (-SO₂Cl): This is the primary center of reactivity. The sulfur atom is highly electrophilic, rendered electron-deficient by two oxygen atoms and a chlorine atom, making it a prime target for nucleophiles.[2] The chloride ion is an excellent leaving group, facilitating substitution reactions.[3]
-
The Piperidine Ring: A saturated heterocyclic amine that, once the sulfonyl chloride is introduced, forms a stable N-sulfonyl bond.
-
The Ethyl Ester Group (-COOEt): A relatively stable functional group that can be hydrolyzed under basic or acidic conditions, offering a secondary point for chemical modification post-sulfonylation.
| Property | Data | Source(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 765962-70-7 (racemate), 2171184-28-2 ((3R)-enantiomer) | [4][6] |
| Molecular Formula | C₈H₁₄ClNO₄S | [5][6] |
| Molecular Weight | 255.72 g/mol | [5][6] |
| Appearance | Typically a solid or oil | (for related) |
| Primary Hazard | Corrosive, water-reactive | [7][8] |
Core Reactivity: Nucleophilic Substitution at Sulfur
The cornerstone of this molecule's utility is the reactivity of the sulfonyl chloride group. The principal reaction pathway is nucleophilic substitution at the electrophilic sulfur atom.[3]
General Mechanism
While subject to extensive study, the mechanism is generally understood to proceed through a pathway that can be described as either a concerted Sₙ2-like process or a stepwise addition-elimination sequence.[2][9] In the stepwise model, the incoming nucleophile attacks the sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate.[3] This intermediate subsequently collapses, expelling the stable chloride anion to yield the final product.[3]
Common Transformations
-
Reaction with Amines (Sulfonamide Formation): This is the most common application. Primary and secondary amines readily attack the sulfonyl chloride to form highly stable sulfonamides. The reaction generates one equivalent of HCl, which must be neutralized by a base (either excess amine or an added scavenger like triethylamine or DIPEA) to drive the reaction to completion.
-
Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols react to form sulfonate esters. This reaction is analogous to sulfonamide formation.
-
Reaction with Water (Hydrolysis): As will be discussed in the stability section, water is a potent nucleophile for sulfonyl chlorides, leading to rapid decomposition.
Stability and Decomposition Profile
Understanding the inherent instability of this compound is critical for its successful storage and use.
Hydrolytic Instability
The compound is extremely sensitive to moisture. Sulfonyl chlorides react vigorously and exothermically with water to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[7][8]
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
This reactivity necessitates that all experiments be conducted under strictly anhydrous conditions, using dry solvents, glassware, and an inert atmosphere (e.g., nitrogen or argon).
Thermal Stability
While specific data for this molecule is not available, alkanesulfonyl chlorides, in general, can undergo thermal decomposition.[10] Decomposition can proceed through radical or ionic pathways, often leading to the extrusion of sulfur dioxide (SO₂) and the formation of an alkyl chloride.[10][11]
Expert Insight: Discoloration of the reagent, often to a yellow or brown hue, is a common visual indicator of decomposition and may be accelerated by heat or light.[12] For sensitive applications requiring high purity, using a fresh or redistilled/repurified reagent is strongly advised.[12]
Chemical Incompatibilities
The high electrophilicity of the sulfonyl chloride group makes it incompatible with a wide range of common laboratory chemicals.
| Incompatible Material | Hazard / Result of Interaction | Rationale |
| Water / Moisture | Violent reaction, generation of corrosive HCl gas.[7][8] | Water acts as a nucleophile, causing rapid hydrolysis. |
| Alcohols | Exothermic reaction to form sulfonate esters and HCl. | Alcohols are strong nucleophiles for the sulfonyl chloride group. |
| Primary/Secondary Amines | Highly exothermic reaction to form sulfonamides and HCl. | Amines are potent nucleophiles that react readily. |
| Strong Bases (e.g., NaOH, KOH) | Rapid, uncontrolled hydrolysis and potential for side reactions. | Hydroxide is a powerful nucleophile that accelerates decomposition. |
| Strong Oxidizing Agents | Potential for vigorous, unpredictable reactions. | The sulfur atom can be sensitive to oxidation, although it is already in a high oxidation state (S VI). |
Safe Handling, Storage, and Experimental Protocols
Adherence to stringent safety protocols is non-negotiable when working with this class of compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial.[12]
-
Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory to protect against splashes.[7]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect for damage before each use.[7]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary. For larger-scale work, flame-resistant clothing should be considered.[12]
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[12]
Storage Conditions
Proper storage is essential to maintain the reagent's integrity.
-
Store in a tightly sealed container, preferably the original manufacturer's bottle.[13]
-
The storage area must be cool, dry, and well-ventilated.[7][13]
-
Store away from all incompatible materials listed in Section 3.3.[7] An inert atmosphere (e.g., argon blanket) can further prolong shelf life.
Experimental Workflow: Protocol for Sulfonamide Synthesis
This protocol provides a practical, self-validating workflow for the synthesis of a sulfonamide derivative, a primary application of the title compound.
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Novel Sulfonamides Using Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs and its role as a robust bioisostere for amides.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a versatile bifunctional reagent, for the synthesis of novel piperidine-containing sulfonamides. We present a detailed protocol, mechanistic insights, safety considerations, and troubleshooting advice to ensure reliable and reproducible outcomes. The methodologies described herein are designed to be self-validating, emphasizing chemical causality and authoritative practices.
Introduction: The Strategic Value of the Piperidine-Sulfonamide Scaffold
Sulfonamides (R-SO₂NR'R'') are a critical class of compounds in drug discovery, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects.[3] Their chemical stability, unique geometry, and ability to act as hydrogen bond donors and acceptors make them excellent replacements for metabolically labile amide bonds, often leading to improved pharmacokinetic profiles.[1][2]
This compound emerges as a particularly valuable building block. It incorporates three key features into a single molecule:
-
An electrophilic sulfonyl chloride group, ready for reaction with nucleophilic amines.
-
A piperidine ring , a privileged scaffold in medicinal chemistry known to improve solubility and cell permeability.[4]
-
An ethyl carboxylate handle, which allows for further synthetic diversification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce additional points of interaction.
This guide details the direct synthesis of N-substituted piperidine-3-carboxylate sulfonamides via the reaction of this reagent with primary and secondary amines.
Reagent Profile and Essential Safety Protocols
Before commencing any experimental work, a thorough understanding of the primary reagent's properties and associated hazards is imperative.
Reagent Specifications
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 765962-70-7 | [5] |
| Molecular Formula | C₈H₁₄ClNO₄S | [5] |
| Molecular Weight | 255.72 g/mol | [5] |
| Appearance | Typically an off-white to yellow solid or oil | Assumed |
| SMILES | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1 | [5] |
Critical Safety Considerations
Sulfonyl chlorides are reactive and corrosive compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its reactivity can be inferred from analogous compounds.[6][7]
-
Hazard Overview: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with water and other nucleophiles, potentially releasing hydrochloric acid (HCl).
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[8]
-
Eye Protection: Use tightly-sealing chemical safety goggles and a face shield.[8]
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure an emergency safety shower and eyewash station are immediately accessible.[9]
-
-
Handling:
-
All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Keep the reagent away from moisture, heat, and incompatible materials such as strong bases and oxidizing agents.[6]
-
The reaction is exothermic; therefore, controlled, slow addition of reagents is critical.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material should be treated as hazardous chemical waste and handled by a licensed facility.[8]
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[10][11]
Mechanistic Causality
The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack results in the displacement of the chloride ion, which is an excellent leaving group. A molecule of hydrochloric acid (HCl) is generated as a byproduct.[10]
To ensure the reaction proceeds to completion, a base is required. The primary roles of the base are:
-
To Neutralize HCl: The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base scavenges this acid.
-
To Facilitate Nucleophilicity: In some cases, the base can deprotonate the amine, increasing its nucleophilicity, although this is less common for neutral amine reactions.
Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as potassium carbonate (K₂CO₃).
Visualizing the Mechanism
Caption: General mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a typical reaction between this compound and a generic primary or secondary amine.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and needles for inert atmosphere
-
Nitrogen or Argon gas line
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen amine (1.1 mmol, 1.1 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (2.0 mmol, 2.0 eq) to the solution.
-
Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.
-
-
Addition of Sulfonyl Chloride:
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and base.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
The resulting crude residue should be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Presentation and Troubleshooting
Typical Reaction Parameters
The following table provides a generalized summary of reaction conditions. Researchers should optimize these parameters for each specific amine substrate.
| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary Alkyl | 1.1 : 1.0 | TEA (2.0) | DCM | 0 → RT | 2-6 | 75-90% |
| Secondary Alkyl | 1.2 : 1.0 | TEA (2.0) | DCM | 0 → RT | 4-12 | 70-85% |
| Aniline (electron-rich) | 1.1 : 1.0 | Pyridine (2.0) | DCM | 0 → RT | 6-16 | 60-80% |
| Aniline (electron-poor) | 1.5 : 1.0 | DIPEA (2.5) | MeCN | RT → 50 | 12-24 | 40-65% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Poor quality amine (e.g., protonated salt).2. Insufficient base.3. Sterically hindered or poorly nucleophilic amine. | 1. Free-base the amine before use.2. Increase the equivalents of base (up to 3.0 eq).3. Increase reaction temperature and/or time; switch to a more polar solvent like DMF. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Reversible reaction or product inhibition. | 1. Allow the reaction to stir for a longer period.2. Ensure adequate base is present to drive the equilibrium forward. |
| Multiple Spots on TLC | 1. Formation of di-sulfonated product (if amine has >1 N-H).2. Hydrolysis of the sulfonyl chloride to sulfonic acid.3. Degradation of starting material or product. | 1. Use a larger excess of the amine.2. Ensure all reagents and solvents are strictly anhydrous.3. Maintain low temperatures during addition and avoid harsh conditions. |
| Difficult Purification | Product co-elutes with starting amine or base. | Perform an acidic wash (e.g., 1M HCl) during work-up to remove basic impurities into the aqueous layer before chromatography. |
Conclusion
This compound is a highly effective and synthetically attractive reagent for the construction of novel sulfonamides. The protocol described provides a robust and reliable method for coupling this building block with a diverse range of amines. By understanding the underlying reaction mechanism and adhering to the safety and procedural guidelines outlined, researchers can confidently employ this strategy to accelerate their drug discovery and development programs, creating complex molecules with significant therapeutic potential.
References
-
The Synthesis of Functionalised Sulfonamides. White Rose eTheses Online. Available at: [Link]
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
Kandhasamy, S., & Reddy, G. V. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 244-247. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Request PDF. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide. Available at: [Link]
-
OChem Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Anderson, E. D., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]
-
ChemSrc. (n.d.). Ethyl Piperidine-3-Carboxylate MSDS/SDS. Available at: [Link]
-
ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Available at: [Link]
-
Al-Harrasi, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
AA Blocks. (n.d.). This compound. Available at: [Link]
-
Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Institutes of Health. Available at: [Link]
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- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. m.youtube.com [m.youtube.com]
"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" reaction with primary and secondary amines
An Application Guide for the Synthesis of Novel Piperidine Sulfonamides
Introduction: The Strategic Value of the Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a privileged scaffold, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Sulfonamides are often employed as bioisosteres for amides, offering similar geometric properties but with enhanced metabolic stability, increased water solubility, and unique hydrogen bonding capabilities.[3] The synthesis of diverse sulfonamide libraries is therefore a cornerstone of drug discovery and lead optimization campaigns.[2][3][4]
This guide focuses on a particularly valuable building block: Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate (CAS 765962-70-7).[5][6] This reagent uniquely combines three key features for drug design:
-
A piperidine ring , one of the most common heterocyclic motifs found in pharmaceuticals, known for improving pharmacokinetic properties.[7][8]
-
A highly reactive sulfonyl chloride group, which serves as an electrophilic handle for facile coupling with nucleophiles.
-
An ethyl carboxylate moiety, providing an additional site for chemical modification or interaction with biological targets.
This document provides a comprehensive technical overview, field-proven protocols, and safety guidelines for the reaction of this compound with primary and secondary amines, enabling researchers to efficiently generate novel N-substituted piperidine-1-sulfonamide derivatives.
Reaction Mechanism: The Chemistry of Sulfonamide Formation
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a well-established, high-yielding pathway.[1][2]
Core Principles:
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary or secondary amine. This amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[1]
-
Leaving Group Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses, displacing the chloride ion—an excellent leaving group. This step forms the stable sulfur-nitrogen bond characteristic of all sulfonamides.
-
Acid Neutralization: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[1] To prevent the protonation and deactivation of the starting amine, a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is added to the reaction mixture.[1][9] This base scavenges the HCl, forming a salt and driving the reaction to completion.
The fundamental mechanism is illustrated below.
Sources
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- 9. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate for the Synthesis of Novel Piperidine Derivatives: Application Notes and Protocols
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its three-dimensional structure and the basicity of the nitrogen atom allow for precise vectoral arrangements of substituents, enabling tailored interactions with biological targets.[1] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, highlighting their significance in drug design.[1] The introduction of a sulfonyl group onto the piperidine nitrogen further expands its utility, creating a versatile intermediate for the synthesis of novel sulfonamide derivatives. Sulfonamides themselves are a critical class of compounds with a wide spectrum of bioactivities, including antibacterial, anticancer, and anti-inflammatory effects.[3]
This guide provides a detailed exploration of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate , a key building block for the synthesis of innovative piperidine-based compounds. We will delve into its synthesis, reactivity, and application in the creation of diverse molecular architectures for drug discovery and development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this key intermediate is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 765962-70-7 | [4] |
| Molecular Formula | C₈H₁₄ClNO₄S | [4] |
| Molecular Weight | 255.72 g/mol | [4] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge of sulfonyl chlorides |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive | [5] |
Synthesis of the Key Intermediate: this compound
The synthesis of the title compound begins with the commercially available or readily synthesized ethyl piperidine-3-carboxylate. The crucial step is the introduction of the chlorosulfonyl group onto the piperidine nitrogen. This is typically achieved by reacting the secondary amine with a suitable chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a base to neutralize the HCl generated during the reaction.
Proposed Synthetic Protocol: Chlorosulfonylation of Ethyl piperidine-3-carboxylate
This protocol describes a representative method for the synthesis of this compound. Researchers should perform appropriate small-scale trials to optimize conditions.
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl piperidine-3-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl piperidine-3-carboxylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of sulfuryl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a flask containing crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel. Due to its reactivity, it is often used in the subsequent step without extensive purification.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis.[5] Therefore, the use of anhydrous solvents and a dry reaction setup is critical to prevent the decomposition of the product.
-
Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of sulfuryl chloride helps to control the reaction rate and minimize the formation of byproducts.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Aqueous Workup: The washing steps are designed to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
Application in the Synthesis of Novel Piperidine-1-sulfonamides
The primary application of this compound is its reaction with a wide range of nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction provides a straightforward method for introducing diverse functionalities onto the piperidine scaffold.
General Reaction Scheme:
Caption: General reaction for the synthesis of piperidine-1-sulfonamides.
Protocol: Synthesis of Ethyl 1-(morpholinosulfonyl)piperidine-3-carboxylate
This protocol provides a detailed, step-by-step methodology for a representative reaction with a secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Reaction: To this solution, add morpholine (1.1 eq.) followed by triethylamine (1.2 eq.). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting sulfonyl chloride is consumed (typically 2-6 hours).
-
Workup: Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
Characterization:
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl and ester functional groups.
Safety and Handling
Sulfonyl chlorides are reactive and require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
| Hazard | Precautionary Measures |
| Corrosive | Sulfonyl chlorides can cause severe skin burns and eye damage. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. |
| Moisture Sensitive | Reacts with water, potentially violently, to produce hydrochloric acid. Handle under anhydrous conditions.[6] |
| Inhalation Hazard | Vapors are irritating to the respiratory tract. Avoid breathing dust, fumes, or vapors.[6] |
| Spills | Absorb spills with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity with nucleophiles allow for the rapid generation of diverse libraries of novel piperidine-1-sulfonamide derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this reagent in the development of new therapeutic agents.
References
-
Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Available at: [Link]
-
Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391-2396. Available at: [Link]
-
MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
The LibreTexts libraries. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
AA Blocks. (n.d.). 2171184-28-2 | ethyl (3R)-1-(chlorosulfonyl)piperidine-3-carboxylate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
The LibreTexts libraries. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 765962-70-7|this compound|BLD Pharm [bldpharm.com]
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The Strategic Deployment of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate for the Facile Introduction of the Piperidine Moiety in Drug Discovery
Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry
The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, celebrated for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Its prevalence in a wide array of clinically approved drugs, particularly those targeting the central nervous system, underscores its significance as a privileged scaffold in drug design. The introduction of this moiety onto a lead compound is a frequent objective in medicinal chemistry. Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate emerges as a highly versatile and reactive reagent for this purpose, enabling the efficient formation of sulfonamide linkages and the incorporation of the valuable piperidine-3-carboxylate substructure.
This comprehensive guide provides an in-depth exploration of this compound, from its synthesis to its application in the construction of complex molecular architectures. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Reagent Profile and Characteristics
A thorough understanding of the reagent's properties is paramount for its effective and safe utilization.
| Property | Value | Source |
| Chemical Name | This compound | AA Blocks |
| CAS Number | 765962-70-7 | AA Blocks |
| Molecular Formula | C₈H₁₄ClNO₄S | AA Blocks |
| Molecular Weight | 255.72 g/mol | AA Blocks |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid | Inferred from related compounds |
| Reactivity | Highly reactive towards nucleophiles, particularly primary and secondary amines. Sensitive to moisture. | General knowledge of sulfonyl chlorides |
Synthesis of this compound: A Proposed Protocol
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and scientifically sound protocol can be extrapolated from the well-established reaction of secondary amines with sulfuryl chloride to form sulfamoyl chlorides. A patent describing the synthesis of the parent piperidine-1-sulfonyl chloride provides a strong foundation for this proposed method.[3]
The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the sulfur atom of sulfuryl chloride, with the concomitant expulsion of a chloride ion. A second equivalent of the piperidine or a tertiary amine base is required to neutralize the liberated hydrochloric acid.
Sources
Application Notes & Protocols: Strategic Synthesis of Substituted Piperidine Sulfonamides using Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, piperidine scaffolds are ubiquitous due to their favorable physicochemical properties and their presence in a multitude of biologically active compounds. Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate emerges as a particularly valuable bifunctional reagent. It provides not only the privileged piperidine core but also two orthogonal handles for chemical diversification: a highly reactive sulfonyl chloride group for the formation of stable sulfonamide linkages and an ethyl ester for subsequent modifications, such as hydrolysis and amide coupling.
The sulfonamide functional group is a well-established bioisostere of the amide bond, often introduced to enhance metabolic stability, improve binding affinity through additional hydrogen bond acceptor sites, and modulate pharmacokinetic profiles.[1] This guide provides an in-depth exploration of the experimental considerations and detailed protocols for the effective use of this compound in the synthesis of novel sulfonamide derivatives. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these reactions effectively.
Reagent Profile and Safe Handling
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Chemical Properties:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 765962-70-7 |
| Molecular Formula | C₈H₁₄ClNO₄S[2] |
| Molecular Weight | 255.72 g/mol [2] |
| Appearance | Typically an off-white to yellow solid or oil |
| SMILES | S(Cl)(=O)(=O)N1CCCC(C(OCC)=O)C1[2] |
Safety & Handling: this compound, like all sulfonyl chlorides, is a reactive and corrosive compound that requires careful handling.
-
Moisture Sensitivity: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid. All reactions must be conducted under anhydrous conditions using dry solvents and glassware, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosivity: The compound and its reaction byproduct (HCl) are corrosive and can cause severe skin and eye burns. Always handle this reagent inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles that provide a complete seal.[3][4]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[5]
Core Application: Sulfonamide Synthesis via S-N Coupling
The primary application of this compound is its reaction with primary or secondary amines to form N-substituted sulfonamides. This reaction is a cornerstone of medicinal chemistry for creating diverse compound libraries.[6][7]
Reaction Principle: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and drive the reaction to completion.
Logical Relationship of Reaction Components
Caption: Logical map of reactants and their roles.
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a robust, step-by-step methodology for the synthesis of a sulfonamide derivative from this compound and a generic amine.
Materials and Equipment:
-
This compound
-
Primary or secondary amine of interest
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, stir bar, septa, and nitrogen/argon line
-
Syringes and needles
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for aqueous work-up (separatory funnel, beakers)
-
Drying agent (anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Protocol Steps:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add the base, typically triethylamine (1.2 - 1.5 eq.), to the solution.
-
Cool the flask to 0 °C using an ice-water bath and stir for 10-15 minutes.
-
-
Reagent Addition:
-
In a separate dry vial, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. The slight excess ensures the complete consumption of the potentially more valuable amine.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes. A slow addition rate is crucial to control the exothermicity of the reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine and the appearance of a new, typically less polar, product spot should be observed.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench the mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess tertiary amine base)
-
Saturated NaHCO₃ solution (to remove any acidic byproducts)
-
Brine (saturated NaCl solution, to reduce the solubility of organic material in the aqueous phase)
-
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue is typically purified by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the product but often starts with a low percentage of ethyl acetate in hexanes, with the polarity gradually increasing.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final sulfonamide.
-
Generalized Experimental Workflow
Sources
- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols: Reaction Kinetics and Solvent Effects of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a reactive sulfonyl chloride moiety and a piperidine scaffold, a common motif in numerous pharmaceuticals.[3][4] The sulfonyl chloride group serves as a versatile handle for introducing a sulfonyl linkage, enabling the synthesis of a wide array of sulfonamides and sulfonate esters.[5][6] Understanding the reaction kinetics and the influence of solvents on the reactivity of this compound is paramount for optimizing synthetic routes, ensuring product purity, and developing robust manufacturing processes.
This guide provides a comprehensive overview of the theoretical and practical aspects of studying the reaction kinetics and solvent effects for this compound. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to investigate the reactivity of this and similar sulfonyl chlorides.
Theoretical Background: Reaction Mechanisms and Solvent Influence
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7] The subsequent departure of the chloride ion, a good leaving group, drives the nucleophilic substitution reaction forward.
Proposed Reaction Mechanisms
Reactions of sulfonyl chlorides with nucleophiles, such as water (hydrolysis) or amines (aminolysis), are generally considered to proceed through a mechanism that has characteristics of a bimolecular nucleophilic substitution (SN2-like) pathway.[8][9] The reaction likely proceeds through a trigonal bipyramidal transition state.[10]
Fig. 1: Proposed SN2-like reaction pathway for a sulfonyl chloride.
In the context of this compound reacting with a generic nucleophile (Nu), the reaction can be visualized as follows:
Fig. 2: General nucleophilic substitution on the title compound.
The Critical Role of Solvents
The choice of solvent can dramatically influence the rate and outcome of reactions involving sulfonyl chlorides. Key solvent properties to consider include polarity, protic/aprotic nature, and the ability to solvate transition states.
-
Polarity : More polar solvents can stabilize the charged transition state in SN2-like reactions, often leading to an acceleration of the reaction rate.
-
Protic vs. Aprotic Solvents : Protic solvents (e.g., water, alcohols) can participate in the reaction as nucleophiles, leading to solvolysis. Aprotic solvents (e.g., acetonitrile, dichloromethane, THF) are generally preferred for reactions with other nucleophiles to avoid competing solvolysis.[11]
-
Solubility : Ensuring that all reactants are sufficiently soluble is crucial for homogeneous reaction kinetics. A co-solvent may be necessary to achieve complete solubility.
Experimental Protocols for Kinetic Analysis
To elucidate the reaction kinetics of this compound, it is essential to monitor the concentration of a reactant or product over time. The following protocols outline two common methods for achieving this.
Protocol 1: UV-Vis Spectrophotometry for Aminolysis Reactions
This method is suitable for reactions where either the reactant or the product has a distinct UV-Vis absorbance profile. For the reaction with an aromatic amine, the formation of the sulfonamide product can often be monitored.
Objective: To determine the rate constant for the reaction of this compound with an amine (e.g., aniline) in an aprotic solvent.
Materials:
-
This compound
-
Aniline (or other suitable amine nucleophile)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a series of stock solutions of aniline in anhydrous acetonitrile (e.g., 1 M, 0.5 M, 0.25 M).
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the expected sulfonamide product to determine the optimal wavelength (λmax) for monitoring its formation.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the predetermined λmax and equilibrate the cuvette holder to the desired temperature (e.g., 25 °C).
-
Pipette a known volume of the aniline solution (in large excess) into a quartz cuvette.
-
Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (amine concentration >> sulfonyl chloride concentration), the reaction will follow first-order kinetics with respect to the sulfonyl chloride.
-
Plot ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.
-
The slope of the resulting straight line will be -kobs (the observed rate constant).
-
The second-order rate constant (k2) can be determined by plotting kobs against the concentration of the amine. The slope of this plot will be k2.
-
Fig. 3: Workflow for UV-Vis kinetic analysis of aminolysis.
Protocol 2: Conductimetric Method for Solvolysis Reactions
The hydrolysis of a sulfonyl chloride produces acidic products (sulfonic acid and HCl), which increase the conductivity of the solution.[10] This change in conductivity can be monitored to determine the reaction rate.[9]
Objective: To determine the rate constant for the hydrolysis of this compound in a given solvent system (e.g., aqueous acetone).
Materials:
-
This compound
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Conductivity meter with a temperature-controlled cell
-
Thermostatted water bath
Procedure:
-
Solvent Preparation:
-
Prepare the desired solvent mixture (e.g., 70:30 acetone:water by volume).
-
-
Instrument Setup:
-
Calibrate the conductivity meter.
-
Equilibrate the solvent mixture and the conductivity cell to the desired reaction temperature in the water bath.
-
-
Kinetic Run:
-
Add a precise volume of the equilibrated solvent to the conductivity cell.
-
Initiate the reaction by injecting a small, known amount of this compound into the cell with rapid mixing.
-
Immediately begin recording the conductivity of the solution as a function of time until a stable reading is achieved.
-
-
Data Analysis:
-
The reaction follows first-order kinetics.
-
The first-order rate constant (k) can be calculated from the conductivity data using the Guggenheim method or by fitting the data to the integrated first-order rate law, where concentration is proportional to the change in conductivity.
-
Data Presentation and Interpretation
The results of kinetic experiments should be tabulated to facilitate comparison and analysis.
Table 1: Hypothetical Rate Constants for Aminolysis in Acetonitrile at 25 °C
| [Aniline] (M) | kobs (s-1) |
| 0.1 | 0.005 |
| 0.2 | 0.010 |
| 0.3 | 0.015 |
| 0.4 | 0.020 |
From a plot of kobs vs. [Aniline], the second-order rate constant, k2, can be determined.
Table 2: Solvent Effects on Hydrolysis Rate Constants at 25 °C
| Solvent System (v/v) | Dielectric Constant (ε) | First-Order Rate Constant, k (s-1) |
| 80:20 Acetone:Water | ~30 | Value |
| 70:30 Acetone:Water | ~37 | Value |
| 60:40 Acetone:Water | ~44 | Value |
| 50:50 Dioxane:Water | ~35 | Value |
By analyzing the data in Table 2, a correlation between solvent polarity and reaction rate can be established.
Trustworthiness and Self-Validation
To ensure the reliability of the kinetic data, the following practices are essential:
-
Temperature Control: Maintain a constant temperature (±0.1 °C) throughout the kinetic runs, as reaction rates are highly sensitive to temperature fluctuations.
-
Purity of Reagents: Use high-purity, anhydrous solvents (for non-solvolysis reactions) and freshly purified reactants to avoid side reactions.
-
Reproducibility: Each kinetic experiment should be repeated at least three times to ensure the reproducibility of the results.
-
Linearity of Plots: The linearity of the kinetic plots (e.g., ln(A∞ - At) vs. time) is a key indicator of the assumed reaction order.
Conclusion
A thorough understanding of the reaction kinetics and solvent effects of this compound is crucial for its effective utilization in synthetic chemistry. By employing systematic kinetic studies using techniques such as UV-Vis spectrophotometry and conductimetry, researchers can gain valuable insights into the reactivity of this important building block. The protocols and principles outlined in this guide provide a robust framework for conducting such investigations, ultimately leading to the development of more efficient and reliable synthetic methodologies.
References
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
- Rogatch, E., & Foon, R. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454.
- King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. The Journal of Organic Chemistry, 56(24), 6827-6834.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. BenchChem Technical Guides.
- Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Douglas, K. T., & Williams, A. (1995). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 60(7), 1930-1936.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Guides.
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- ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide...
- Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(5), 944-952.
- El-Faham, A., et al. (2019).
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- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).
- BLD Pharm. (n.d.). 765962-70-7|Ethyl 1-(chlorosulfonyl)
- AA Blocks. (n.d.). 765962-70-7 | Ethyl 1-(chlorosulfonyl)
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- Sigma-Aldrich. (n.d.). Ethyl 1-(methylsulfonyl)
- BLD Pharm. (n.d.). 349625-89-4|Ethyl 1-(methylsulfonyl)
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- Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Abstract
This document provides a comprehensive technical guide on the synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a crucial building block in modern drug discovery. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is key to developing novel therapeutic agents.[1] This guide moves beyond a simple recitation of steps, offering a detailed examination of the underlying chemical principles, a robust laboratory-scale protocol, and an in-depth analysis of the critical considerations for scaling the synthesis from the bench to pilot plant production. We will address the significant challenges associated with this transformation, including managing a highly exothermic reaction, ensuring process safety, and optimizing product isolation and purity at scale.
Introduction: The Significance of a Versatile Building Block
This compound serves as a versatile intermediate for the synthesis of a wide array of complex molecules, particularly sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs, including diuretics, anticonvulsants, and antibiotics.[2] The ability to introduce the chlorosulfonyl group onto the piperidine nitrogen provides a reactive handle for coupling with various primary and secondary amines, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3] The synthesis involves the reaction of a secondary amine, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate), with a sulfonating agent, typically sulfuryl chloride (SO₂Cl₂). While straightforward on a small scale, this reaction presents significant safety and engineering challenges upon scale-up.
The Core Reaction: N-Chlorosulfonylation of Ethyl Piperidine-3-Carboxylate
The fundamental transformation is the reaction of the secondary amine on the piperidine ring with sulfuryl chloride. This reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of sulfuryl chloride. A base, typically a tertiary amine like triethylamine (TEA), is required to scavenge the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[4]
Reaction Scheme: Ethyl Piperidine-3-carboxylate + Sulfuryl Chloride --(Triethylamine, Aprotic Solvent)--> this compound + Triethylamine Hydrochloride
The choice of an aprotic solvent is critical to prevent hydrolysis of the highly reactive sulfuryl chloride and the resulting sulfonyl chloride product. Dichloromethane (DCM) is a common choice at the lab scale due to its inertness and ease of removal.
Laboratory-Scale Synthesis Protocol
This protocol details a standard procedure for the synthesis of this compound on a laboratory scale (e.g., 5-10 g).
Materials:
-
Ethyl piperidine-3-carboxylate (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equivalents)
-
Triethylamine (TEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, addition funnel, and magnetic stirrer.
-
Ice-water bath
Protocol Workflow Diagram:
Caption: Laboratory-scale synthesis workflow.
Step-by-Step Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen), dissolve ethyl piperidine-3-carboxylate (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Maintaining a low temperature is crucial to control the exotherm of the reaction.
-
Reagent Addition: Dissolve sulfuryl chloride (1.1 eq.) in anhydrous dichloromethane in the addition funnel. Add the sulfuryl chloride solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, allow the mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).
-
Quench: Once the reaction is complete, carefully quench the reaction by slowly adding cold deionized water with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl and acidic byproducts) and then with brine.[5]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product is often an oil or a low-melting solid. Further purification, if necessary, can be achieved by column chromatography.
Scale-Up Synthesis Considerations
Transitioning the laboratory protocol to a pilot plant or industrial scale introduces significant challenges that must be meticulously addressed to ensure safety, efficiency, and product quality.
Thermal Management: Controlling the Exotherm
The reaction between an amine and sulfuryl chloride is highly exothermic.[6] What is easily managed with an ice bath in the lab can become a serious safety hazard on a larger scale, potentially leading to a thermal runaway.[7]
-
Causality: The rate of heat generation increases with the volume of the reactants (cubed relationship), while the rate of heat dissipation only increases with the surface area of the reactor (squared relationship). This disparity makes heat removal progressively more difficult at larger scales.[7]
-
Scale-Up Strategy:
-
Reactor Choice: Utilize jacketed reactors with efficient heat transfer fluids and a high surface-area-to-volume ratio.
-
Controlled Addition: The dropwise addition of sulfuryl chloride is paramount. Automated dosing systems should be used to ensure a slow, constant, and reliable addition rate. The addition rate should be tied to the reactor's cooling capacity, with interlocks to stop the feed if the temperature exceeds a set limit.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this impacts process efficiency and solvent waste.[4]
-
Reverse Addition: In some cases, adding the amine solution to the sulfuryl chloride solution can help maintain a low concentration of the more reactive species, but this must be carefully evaluated for each specific system.
-
Mixing and Mass Transfer
Inefficient mixing in a large reactor can lead to localized "hot spots" where the concentration of reagents is high, accelerating the reaction rate and heat generation in that area.[6] It can also lead to lower yields and the formation of impurities.
-
Causality: As reactor size increases, achieving homogenous mixing becomes more challenging. The choice of agitator (impeller type, size, speed) and the presence of baffles are critical.
-
Scale-Up Strategy:
-
CFD Modeling: Computational Fluid Dynamics (CFD) can be used to model mixing in the proposed reactor geometry to optimize agitator design and speed.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
Feed Pipe Location: The point of addition for the sulfuryl chloride should be in a region of high turbulence (e.g., near the impeller) to ensure rapid dispersion.
-
Off-Gas Management
The reaction generates HCl gas, which is then neutralized by triethylamine to form a solid salt. However, any side reactions with moisture or incomplete scavenging can lead to the evolution of HCl gas.
-
Causality: The volume of off-gas produced is directly proportional to the scale of the reaction.
-
Scale-Up Strategy: The reactor must be connected to a robust off-gas scrubbing system containing a basic solution (e.g., sodium hydroxide) to neutralize any acidic gases before venting to the atmosphere.
Table 1: Lab-Scale vs. Pilot-Scale Parameter Comparison
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Reagent Addition | Manual Dropwise (Addition Funnel) | Automated Dosing Pump with Feedback Control | Precise control of addition rate is critical for thermal management and safety.[6] |
| Temperature Control | Ice-Water Bath | Jacketed Reactor with Thermofluid | Surface area to volume ratio decreases on scale-up, requiring more efficient heat transfer.[7] |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Agitator with Baffles | Ensures homogeneity in a larger volume, preventing localized hot spots and improving reaction kinetics.[6] |
| HCl Scavenging | Triethylamine in solution | Triethylamine in solution + Vent to Caustic Scrubber | Redundancy and safety to handle any potential off-gassing of corrosive HCl. |
| Work-up Quench | Pouring reaction into water | Slow addition of reaction mass to quench tank | Controls the exotherm of quenching the unreacted sulfuryl chloride. |
Process Safety Considerations
The reagents used in this synthesis are hazardous and require strict handling protocols, especially at scale.
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[8][9][10] It is fatal if inhaled and causes severe skin and eye burns.[9]
-
Triethylamine (TEA): Flammable liquid and vapor, toxic if inhaled, and causes severe skin burns and eye damage.
-
Handling: Use in a well-ventilated area away from ignition sources. Wear appropriate PPE.
-
Scale-Up Safety Workflow:
Caption: Key safety considerations for scale-up.
Large-Scale Work-up and Purification
The work-up procedure must also be adapted for larger quantities.
Protocol for Scaled Aqueous Work-up:
-
Quenching: Prepare a separate, agitated quench tank containing cold water or a dilute bicarbonate solution. Slowly transfer the completed reaction mixture into the quench tank. This "reverse quench" helps to control the heat generated from the hydrolysis of any unreacted sulfuryl chloride.
-
Phase Separation: Allow the layers to separate in the quench tank or transfer to a larger separation vessel. The formation of emulsions can be an issue at scale; allowing for longer separation times or the addition of a small amount of brine can help.
-
Washes: Pump the organic layer through a series of wash vessels containing saturated sodium bicarbonate and then brine.
-
Drying and Filtration: Pass the washed organic layer through an in-line drying column (e.g., packed with anhydrous sodium sulfate) or stir with a drying agent in a tank followed by filtration to remove the solids.
-
Solvent Removal: Concentrate the product solution using a large-volume rotary evaporator or a wiped-film evaporator for more efficient solvent removal at scale.
Crystallization as a Purification Strategy: If the final product is a solid, crystallization is often a more efficient and scalable purification method than chromatography.
-
Solvent Screen: Perform a solvent screen at the lab scale to identify a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) that provides good recovery and purity.
-
Seeding: Develop a seeding strategy to ensure controlled crystallization and consistent particle size.
-
Controlled Cooling: Use a programmable cooling profile in the crystallizer to control the rate of crystal growth, which impacts purity and filterability.
-
Isolation: Isolate the crystalline product using a centrifuge or a filter-dryer (e.g., Nutsche filter), wash with cold solvent, and dry under vacuum.
Analytical Methods for Quality Control
Consistent product quality is essential. The following analytical techniques should be used for in-process control and final product release:
-
HPLC (High-Performance Liquid Chromatography): To monitor reaction completion and determine the purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product and identify any impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To detect and quantify residual solvents.
-
Karl Fischer Titration: To determine the water content of the final product, as sulfonyl chlorides are moisture-sensitive.
Conclusion
The synthesis of this compound is a valuable transformation for medicinal chemistry and drug development. While the laboratory-scale procedure is relatively straightforward, its scale-up requires a thorough understanding of chemical engineering principles to manage the significant thermal and safety hazards. By implementing robust engineering controls, automated systems, and carefully designed work-up procedures, this synthesis can be performed safely and efficiently at an industrial scale, providing a reliable supply of this important chemical intermediate.
References
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
- Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
-
RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines. Available from:
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]
-
PubChem. Ethyl (3S)-piperidine-3-carboxylate. Available from: [Link]
- Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]
-
NCBI. Scheme 3, Synthesis of the piperidine modification analogs. Available from: [Link]
-
PMC. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available from: [Link]
-
Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET - Sulfuryl chloride.
- Sigma-Aldrich. SAFETY DATA SHEET - Sulfuryl chloride.
- TCI Chemicals. SAFETY DATA SHEET - Sulfur Trioxide - Triethylamine Complex.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
PubChem. Ethyl (3S)-piperidine-3-carboxylate. Available from: [Link]
-
PubChem. CID 161290137. Available from: [Link]
-
AA Blocks. This compound. Available from: [Link]
- Google Patents. Process for producing 4-arylpiperidine-3-carbinols and related compounds.
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
-
bioRxiv. SYNTHETIC METHODS General methods. Available from: [Link]
-
ResearchGate. (PDF) THE SYNTHESIS AND MOLECULAR CRYSTALLINE STRUCTURE OF ETHYL-1- ACETYL-3-(4-CHLOROPHENYL) -2,2-DICYANOCYCLOPROPANE CARBOXYLATE. Available from: [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Title: A Practical Guide to Monitoring the Synthesis of Piperidine Sulfonamides via TLC and LCMS: The Case of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide for monitoring the progress of reactions involving Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a key building block in medicinal chemistry. We present field-proven protocols for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). The focus is on the common reaction of this sulfonyl chloride with a primary or secondary amine to form a sulfonamide. This guide moves beyond simple procedural steps to explain the underlying chemical principles, enabling researchers to make informed decisions for effective reaction tracking, troubleshooting, and optimization. We cover eluent selection, visualization techniques, sample preparation, LCMS method development, and data interpretation, establishing a self-validating system for ensuring reaction completion and identifying key byproducts.
Foundational Chemical Principles
Reactivity of this compound
This compound is a bifunctional molecule, but its primary reactive center for the reactions discussed here is the sulfonyl chloride (-SO₂Cl) group. This group is a potent electrophile, making it highly susceptible to attack by nucleophiles.[1] The most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages (S-N bond formation), a cornerstone transformation in drug discovery.[1]
The general reaction scheme is as follows:
-
Reactants: this compound + Nucleophile (e.g., R¹R²NH)
-
Product: Ethyl 1-((R¹,R²-sulfamoyl)piperidine-3-carboxylate
-
Byproduct: HCl (typically scavenged by a non-nucleophilic base like triethylamine or pyridine).[2]
The Inevitable Side Reaction: Hydrolysis
The high reactivity of the sulfonyl chloride group also makes it sensitive to hydrolysis. Trace amounts of water in the reaction solvent or introduced during workup can convert the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H).[3][4]
-
Hydrolysis Byproduct: 1-(carboxy)piperidine-3-carboxylic acid ethyl ester sulfonic acid
Monitoring this side reaction is crucial, as the sulfonic acid byproduct is highly polar and can complicate purification. Its presence indicates issues with anhydrous conditions.
Chromatographic Implications
The success of chromatographic monitoring hinges on the differing polarities of the components:
-
Starting Material (Sulfonyl Chloride): Moderately polar.
-
Product (Sulfonamide): Polarity varies depending on the amine used, but it is typically less polar than the sulfonic acid byproduct and often has a different polarity than the starting material.
-
Hydrolysis Byproduct (Sulfonic Acid): Highly polar. Will have very low mobility (Rf ≈ 0) in standard normal-phase TLC systems and elute very early in reversed-phase LC.
Part I: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for qualitative, real-time reaction monitoring. It is fast, inexpensive, and provides immediate visual feedback on the consumption of starting materials and the formation of products.[2][5]
Workflow for TLC Monitoring
The following diagram illustrates the standard workflow for using TLC to monitor a reaction.
Caption: Fig. 1: TLC Monitoring Workflow
Detailed Protocol: TLC Setup and Eluent Selection
Objective: To find a solvent system that provides good separation between the starting material and the product, ideally with a product Rf value between 0.2 and 0.4 for clear resolution.[6]
Materials:
-
Silica gel 60 F₂₅₄ TLC plates.[5]
-
TLC developing chamber with a lid.
-
Glass capillaries for spotting.[5]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Triethylamine (NEt₃) if amine streaking is observed.
Protocol:
-
Prepare the Chamber: Add a small amount (~0.5 cm depth) of your chosen eluent system to the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere, which ensures a uniform solvent front.
-
Prepare the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[6][7]
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of the starting sulfonyl chloride.
-
Lane 2 (Co): First, spot the starting material. Then, carefully spot the reaction mixture directly on top of the SM spot. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially if Rf values are close.[6]
-
Lane 3 (RM): Spot a sample of the reaction mixture.
-
-
Develop the Plate: Place the spotted plate in the saturated chamber and close the lid. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Mark and Dry: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
Eluent System Selection: A binary mixture of a non-polar and a polar solvent is typically effective.[5] Start with the ratios below and adjust as needed to achieve the desired separation.
| Starting Eluent System | Ratio (v/v) | Application Notes |
| Hexanes : Ethyl Acetate | 70 : 30 | A standard starting point for many organic reactions. Good for moderately polar compounds.[2][5] |
| Dichloromethane : Methanol | 95 : 5 | Useful if the product is more polar. Increase MeOH percentage for higher polarity. |
| Hexanes : Ethyl Acetate + 1% NEt₃ | 70 : 30 : 1 | Add a small amount of triethylamine if basic amine products or reactants are streaking on the acidic silica gel.[7] |
Protocol: Visualization Techniques
Since not all compounds are visible to the naked eye, visualization methods are required. Always perform non-destructive methods before destructive ones.
-
UV Light (Non-destructive):
-
Procedure: View the dried TLC plate under a UV lamp (254 nm).[6]
-
Principle: Compounds with a chromophore, particularly aromatic or conjugated systems, will absorb UV light and appear as dark spots against the fluorescent green background of the plate.[8] This is effective if either your starting amine or resulting sulfonamide contains an aromatic ring.
-
-
Potassium Permanganate (KMnO₄) Stain (Destructive):
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[9]
-
Procedure: After UV visualization, dip the plate quickly into the KMnO₄ stain, blot the excess on a paper towel, and gently warm with a heat gun.
-
Principle: KMnO₄ is a strong oxidizing agent. It reacts with any functional group that can be oxidized (alkenes, alcohols, sulfides, and often the sulfonamide itself).[10][11] Positive spots will appear as yellow-brown spots on a purple background.[10] This is an excellent general-purpose stain for this reaction.
-
Part II: Confirmatory Analysis by LCMS
LCMS is a powerful technique that provides higher resolution separation and, critically, mass information to confirm the identity of the species in your reaction mixture.[2]
Protocol: LCMS Sample Preparation
Objective: To prepare a quenched and diluted sample suitable for injection that accurately represents the reaction mixture at a specific time point.
Materials:
-
Methanol (MeOH) or Acetonitrile (ACN), HPLC grade.
-
2 mL autosampler vials with caps.
-
Micropipettes.
Protocol:
-
Aliquot: Using a micropipette, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench & Dilute: Immediately add the aliquot to a vial containing ~1.5 mL of MeOH or ACN. This step is critical. The large volume of solvent instantly dilutes the reactants, effectively stopping or "quenching" the reaction. It also precipitates any salts (like triethylamine HCl) that could harm the LC column.
-
Mix: Cap the vial and vortex thoroughly.
-
Analyze: The sample is now ready for LCMS analysis.
Protocol: LCMS Method Parameters
The following provides a robust starting point for method development. Optimization may be required based on the specific properties of the amine reactant and sulfonamide product.
| Parameter | Recommended Setting | Rationale & Explanation |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, <3 µm | C18 is a versatile stationary phase suitable for a wide range of polarities. A shorter column allows for faster analysis times, ideal for reaction monitoring.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in protonation of the analytes, leading to better peak shape and improved ionization efficiency in positive ESI mode.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. The formic acid maintains a consistent pH. |
| Gradient | 5% to 95% B over 5 minutes | A steep gradient ensures that all components, from the polar sulfonic acid to potentially non-polar products, elute in a reasonable time. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1-5 µL | A small injection volume prevents column overloading.[12] |
| MS Ionization | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar, non-volatile molecules like those in this reaction.[13] |
| MS Polarity | Positive Ion Mode | The piperidine nitrogen in the product is basic and will readily accept a proton to form a positive ion ([M+H]⁺), making this mode highly sensitive.[12] |
| Scan Range | m/z 100 - 1000 | This range will cover the masses of the starting material, expected product, and potential dimers or adducts. |
Data Interpretation: Expected Masses
Mass spectrometry provides the definitive confirmation of identity. Calculate the expected masses for all key species before analysis.
| Compound | Formula | Exact Mass | Expected Ion [M+H]⁺ (m/z) |
| Starting Material | C₈H₁₄ClNO₄S | 255.03 | 256.04 |
| Hydrolysis Byproduct | C₈H₁₅NO₆S | 253.06 | 254.07 |
| Example Product (with Morpholine) | C₁₂H₂₂N₂O₅S | 306.13 | 307.14 |
Note: The expected ion for the starting material may be complex. While [M+H]⁺ is possible, sulfonyl chlorides can be unstable in the ESI source. Observation of the product and disappearance of the starting material are the most reliable indicators.
Safety Precautions
-
Sulfonyl Chlorides: These are corrosive and lachrymatory reagents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvents: Handle all organic solvents with care, avoiding inhalation and skin contact.
References
- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- King, J. F., & Dueck, R. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- Metcalfe, C. (n.d.). TLC Stains.
- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Tomaselli, G. A., et al. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
-
. (n.d.). TLC Stains. Retrieved from
-
. (n.d.). TLC stains. Retrieved from
- Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Beacon BIN Science.
- Metelitsa, L. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
- AA Blocks. (n.d.). This compound.
Sources
- 1. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. TLC stains [reachdevices.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
The Strategic Application of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate in Modern Pharmaceutical Development
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the applications of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. This versatile building block is of significant interest in the synthesis of complex molecular architectures, particularly for the development of novel therapeutics. We will delve into its core reactivity, provide detailed experimental protocols, and contextualize its use within a contemporary drug discovery program, focusing on the synthesis of scaffolds for kinase inhibitors.
Introduction: A Privileged Scaffold Component in Medicinal Chemistry
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1] Its saturated, six-membered heterocyclic structure allows for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets. When combined with the reactive sulfonyl chloride and the versatile ethyl ester functionalities, this compound emerges as a powerful tool for generating diverse chemical libraries with potential therapeutic applications. The sulfonamide linkage, formed from the reaction of the sulfonyl chloride with an amine, is a key functional group in numerous drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3]
Core Application: A Gateway to Novel Sulfonamide Derivatives
The primary utility of this compound lies in its ability to readily react with primary and secondary amines to form stable sulfonamides. This reaction is typically high-yielding and can be performed under mild conditions, making it amenable to a wide range of substrates. The presence of the ethyl ester at the 3-position of the piperidine ring offers an additional point for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the accessible chemical space.
Case Study: Synthesis of a Key Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffolds
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[2][4] Many potent BTK inhibitors feature a piperidine-containing moiety that plays a crucial role in binding to the kinase.[5] The following section outlines the synthesis of a generic piperidine sulfonamide intermediate that can serve as a precursor for a library of potential BTK inhibitors.
Experimental Workflow: Synthesis of a BTK Inhibitor Scaffold Intermediate
This workflow outlines the two key synthetic transformations utilizing this compound.
Caption: Synthetic workflow for the preparation of a piperidine-3-carboxylic acid sulfonamide intermediate.
Detailed Protocol 1: Synthesis of Ethyl 1-((4-phenoxyphenyl)sulfamoyl)piperidine-3-carboxylate
This protocol details the reaction of this compound with 4-phenoxyaniline, a common fragment in BTK inhibitors.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 765962-70-7 | 255.72 | 1.0 | 1.0 |
| 4-Phenoxyaniline | 139-59-3 | 185.22 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | - |
Procedure:
-
To a stirred solution of 4-phenoxyaniline (1.1 mmol) in anhydrous DCM (5 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (1.5 mmol).
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the solution of this compound dropwise to the aniline solution at 0 °C over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Ethyl 1-((4-phenoxyphenyl)sulfamoyl)piperidine-3-carboxylate.
Expected Outcome:
The expected product is a white to off-white solid. The yield can be expected to be in the range of 70-90% after purification. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Detailed Protocol 2: Hydrolysis to 1-((4-phenoxyphenyl)sulfamoyl)piperidine-3-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a key handle for further derivatization, such as amide coupling.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 1-((4-phenoxyphenyl)sulfamoyl)piperidine-3-carboxylate | - | 404.47 | 1.0 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 3.0 | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Dissolve Ethyl 1-((4-phenoxyphenyl)sulfamoyl)piperidine-3-carboxylate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (3.0 mmol) to the solution and stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-((4-phenoxyphenyl)sulfamoyl)piperidine-3-carboxylic acid.
Expected Outcome:
The product will be a white solid with an expected yield of over 90%. The structure should be confirmed by NMR and mass spectrometry. This carboxylic acid is now ready for subsequent coupling reactions to build more complex BTK inhibitors.
Structure-Activity Relationship (SAR) Insights and Further Applications
The described synthetic route provides a platform for extensive SAR studies. The modularity of the synthesis allows for the variation of the amine component in the sulfonamide formation step, enabling the exploration of different substituents on the aromatic ring.
Caption: Key modification points for SAR studies on the piperidine sulfonamide scaffold.
Beyond kinase inhibitors, the versatile nature of this compound makes it a valuable precursor for synthesizing compounds targeting other biological systems. The piperidine sulfonamide motif is present in drugs with a wide range of therapeutic indications, including antibacterial and antiviral agents.[2]
Conclusion
This compound is a high-value building block for pharmaceutical research and development. Its straightforward reactivity, coupled with the pharmaceutical importance of the resulting piperidine sulfonamide structures, makes it a key component in the medicinal chemist's toolbox. The provided protocols offer a practical guide for its utilization in the synthesis of complex molecules, such as intermediates for potent kinase inhibitors. The adaptability of the described synthetic routes allows for extensive chemical exploration, paving the way for the discovery of next-generation therapeutics.
References
- Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengler, P. A., Burrill, L. C., & Paliwal, S. (2017). Discovery of selective irreversible Bruton's tyrosine kinase (BTK) inhibitors. Journal of medicinal chemistry, 60(5), 1983-1997.
- U.S. Patent No. 8,952,018. (2015). Pyrazolo[3,4-d]pyrimidine compounds as bruton's tyrosine kinase inhibitors.
- Asif, M. (2014). A review on antibacterial activities of sulfonamide drugs. Mini reviews in medicinal chemistry, 14(1), 2-25.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Aalipour, A., & Advani, R. H. (2014). Bruton's tyrosine kinase inhibitors for the treatment of B-cell malignancies.
- Honigberg, L. A., Smith, A. M., Sirisawad, M., Verner, E., Loury, D., Chang, B., ... & Buggy, J. J. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- World Intellectual Property Organization. (2012). WO 2012/068119 A1: Piperidine and piperazine compounds as BTK inhibitors.
- Pophali, P., & Cheson, B. D. (2016). The role of Bruton's tyrosine kinase inhibitors in the treatment of B-cell malignancies.
Sources
- 1. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 765962-70-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions with "Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate"
Welcome to the technical support center for Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile reagent. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yields, and ensure the integrity of your final products.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Sulfonamide | 1. Hydrolysis of the Sulfonyl Chloride: The reagent is highly sensitive to moisture, leading to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.[1][2] 2. Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.[3] 3. Inappropriate Base: The choice and amount of base are critical. An insufficient amount may not effectively scavenge the HCl byproduct, while a very strong base can promote side reactions. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon). 2. Increase Reaction Temperature: Gently heating the reaction mixture can facilitate the reaction with less nucleophilic amines. Consider a catalyst if appropriate for your specific reaction. 3. Optimize Base Selection: Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA). For reactions in aqueous media, pH control is crucial.[4][5] |
| Formation of an Oily, Inseparable Mixture | 1. Ester Hydrolysis: Under basic aqueous conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, leading to a mixture of products. 2. Excess Base: Using a strong base like NaOH or KOH can accelerate ester hydrolysis.[6] | 1. Use Aprotic Solvents: Whenever possible, perform the reaction in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). 2. Careful Base Selection: Opt for organic bases in non-aqueous media. If aqueous conditions are necessary, use a weaker inorganic base like sodium bicarbonate and carefully control the stoichiometry. |
| Unexpected Byproduct Detected by LC-MS | 1. Reaction with a Bifunctional Amine: If your amine has other nucleophilic groups (e.g., hydroxyl or another amine), reaction at multiple sites can occur. 2. Dimerization or Polymerization: In concentrated solutions or in the presence of certain catalysts, self-reaction might be possible, although less common. | 1. Protecting Groups: If your amine has multiple reactive sites, consider using appropriate protecting groups to ensure regioselectivity. 2. Control Stoichiometry and Concentration: Use a slight excess of the amine to favor the desired reaction. Running the reaction at a lower concentration can disfavor intermolecular side reactions. |
| Reagent is a Yellow or Brown Liquid/Solid | Decomposition: Sulfonyl chlorides can decompose over time, especially when exposed to light, heat, or moisture, releasing HCl and SO2.[7] | Use Fresh Reagent: For best results, use a fresh bottle of the reagent. If you suspect decomposition, you can try to purify it by distillation under high vacuum, but this should be done with extreme caution due to the thermal sensitivity of sulfonyl chlorides. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about with this compound?
A1: The most common and significant side reaction is hydrolysis of the chlorosulfonyl group (-SO₂Cl) to a sulfonic acid group (-SO₃H).[8][9] This occurs in the presence of water, including atmospheric moisture. The resulting sulfonic acid is generally unreactive under typical sulfonamide formation conditions and will reduce your yield.
Q2: How should I properly store this reagent?
A2: Store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[10] It should be kept in a cool, dry, and dark place, away from incompatible materials such as water, alcohols, and strong bases.[2][11]
Q3: My reaction with a primary amine is sluggish. What can I do to improve the reaction rate?
A3: Primary amines are generally reactive towards sulfonyl chlorides.[3] If the reaction is slow, it could be due to steric hindrance or low nucleophilicity of your specific amine. You can try gently heating the reaction mixture or using a slight excess of the amine. Additionally, ensure that an appropriate base is present in stoichiometric amounts to neutralize the HCl generated during the reaction.[12]
Q4: Can I use sodium hydroxide as a base for my sulfonamide formation?
A4: While strong inorganic bases like sodium hydroxide can be used, they significantly increase the risk of two major side reactions: hydrolysis of the sulfonyl chloride and hydrolysis of the ethyl ester group.[6] It is generally recommended to use a non-nucleophilic organic base like triethylamine or DIPEA in an anhydrous organic solvent. If working in an aqueous system, a milder base like sodium bicarbonate is preferable to minimize these side reactions.[4][5]
Q5: What is the correct procedure for quenching a reaction containing excess this compound?
A5: Excess sulfonyl chloride must be carefully neutralized before workup. The recommended procedure is to slowly add the reaction mixture to a stirred, cold (0 °C) aqueous solution of a weak base, such as sodium bicarbonate.[7] This should be performed in a fume hood, as the quenching process can be exothermic and may release HCl gas. Do NOT add water directly to the reaction mixture containing a high concentration of the sulfonyl chloride, as this can lead to a violent reaction.
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol provides a general method for the reaction of this compound with a primary or secondary amine under anhydrous conditions.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic organic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, quench any remaining sulfonyl chloride by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Safe Quenching of Excess Sulfonyl Chloride
This protocol details the safe procedure for neutralizing unreacted this compound.
-
Preparation: In a separate flask, prepare a 1 M aqueous solution of sodium bicarbonate. Cool this solution to 0 °C in an ice bath and stir vigorously.
-
Quenching: Slowly and carefully, add the reaction mixture containing the excess sulfonyl chloride to the cold bicarbonate solution via a dropping funnel.
-
Observation: Monitor the quenching process for any signs of excessive gas evolution or temperature increase. Maintain the temperature of the quenching solution below 20 °C.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure complete neutralization. The mixture can then be processed in the appropriate aqueous workup.
IV. Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the intended reaction and a common side reaction pathway.
Caption: Desired reaction pathway for sulfonamide synthesis.
Caption: Common hydrolysis side reaction pathway.
V. References
-
King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(7), 1084-1093.
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330.
-
King, J. F., & Hillhouse, J. H. (1978). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 100(25), 7853-7864. [Link]
-
Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. [Link]
-
Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. [Link]
-
King, J. F., & Lee, T. M. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1479-1487. [Link]
-
S D Fine-Chem Limited. (n.d.). Safety Data Sheet: Sulphuryl Chloride. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. cbijournal.com [cbijournal.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scilit.com [scilit.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" hydrolysis and degradation pathways
An authoritative guide for researchers, scientists, and drug development professionals.
Technical Support Center: Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Welcome to the technical support resource for this compound. This guide is designed to provide in-depth answers and troubleshooting strategies for challenges related to the hydrolysis and degradation of this reactive intermediate. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive field experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
The most significant stability issue is the high reactivity of the sulfonyl chloride functional group.[1] This group is highly susceptible to nucleophilic attack, particularly by water, leading to rapid hydrolysis.[2][3] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is often an undesired byproduct.[1] Low solubility of the sulfonyl chloride in water can sometimes offer a degree of protection by minimizing contact, but this should not be relied upon for stability.[4]
Q2: How should I properly store and handle this compound to minimize degradation?
To maintain the integrity of this compound, strict adherence to proper storage and handling protocols is crucial.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6] A desiccator can provide an additional layer of protection against ambient moisture.
-
Handling: Always handle the compound in a controlled environment, such as a chemical fume hood or a glovebox, to minimize exposure to atmospheric moisture.[5] Use dry solvents and glassware for all experiments.
Q3: Besides water, what other common lab reagents can degrade this compound?
The electrophilic sulfur atom in the sulfonyl chloride group readily reacts with a wide range of nucleophiles. Be cautious with the following:
-
Alcohols (e.g., methanol, ethanol): React to form sulfonate esters.
-
Amines (primary and secondary): React to form sulfonamides.[1][7]
-
Bases (e.g., sodium hydroxide, sodium bicarbonate): Can accelerate hydrolysis to the more water-soluble sulfonic acid.[8]
Q4: My analytical results (HPLC, LC-MS) for this compound are inconsistent. Could this be a degradation issue?
Yes, inconsistency in analytical results is a classic symptom of compound instability. Degradation can occur:
-
In the Sample Vial: If the sample is dissolved in a protic or aqueous solvent (like methanol or mobile phase containing water) for analysis, it can hydrolyze while waiting in the autosampler.
-
On the HPLC Column: The aqueous environment of a typical reversed-phase mobile phase can cause on-column degradation.
-
During Sample Preparation: Exposure to moisture or nucleophilic solvents during dilution or extraction can lead to degradation before the analysis even begins.
Troubleshooting Guide: Hydrolysis & Degradation Issues
Q1: My reaction yield is significantly lower than expected, and I see a new, more polar spot on my TLC or a new peak in my LC-MS. What's happening?
Probable Cause: You are likely experiencing premature hydrolysis of the this compound starting material. The sulfonyl chloride group (R-SO₂Cl) reacts with trace water to form the corresponding sulfonic acid (R-SO₃H).[1] This sulfonic acid is much more polar and will typically have a lower Rf value on a normal-phase TLC plate or an earlier retention time in reversed-phase HPLC.
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze a crude sample of your reaction mixture by LC-MS. Look for a mass corresponding to the sulfonic acid derivative (Molecular Weight: 237.27 g/mol ).
-
Implement Anhydrous Techniques:
-
Thoroughly dry all glassware in an oven ( >100 °C) and cool it under a stream of inert gas or in a desiccator before use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to ambient moisture.
-
-
Re-evaluate Workup Procedure: Aqueous workups are a common source of hydrolysis-related yield loss.[9]
-
Consider a non-aqueous workup if your product and impurities have suitable solubility.
-
If an aqueous wash is unavoidable, perform it quickly and at a low temperature (0-5 °C) to minimize the rate of hydrolysis.[4]
-
Use a scavenger resin designed to react with and remove unreacted sulfonyl chloride as an alternative to an aqueous quench.[8]
-
Q2: I am performing a forced degradation study. Under which conditions should I expect to see the most significant degradation?
Probable Cause: Forced degradation studies are designed to identify potential degradation pathways under stress.[10] For this molecule, you should anticipate degradation under multiple conditions, primarily affecting the sulfonyl chloride and, to a lesser extent, the ethyl ester.
Expected Degradation Profile:
| Stress Condition | Primary Target Group | Expected Degradation Product(s) | Relative Rate |
| Aqueous (Neutral pH) | Sulfonyl Chloride | 1-(Sulfonyl)piperidine-3-carboxylate | Very Fast |
| Acidic (e.g., 0.1 M HCl) | Sulfonyl Chloride & Ethyl Ester | 1-(Sulfonyl)piperidine-3-carboxylic acid | Fast |
| Basic (e.g., 0.1 M NaOH) | Sulfonyl Chloride & Ethyl Ester | 1-(Sulfonyl)piperidine-3-carboxylic acid | Very Fast |
| Oxidative (e.g., 3% H₂O₂) | Piperidine Ring (potential N-oxidation) | Oxidized derivatives | Moderate |
| Thermal (Dry Heat) | Molecule dependent | Potential for complex decomposition | Slow to Moderate |
| Photolytic (UV/Vis Light) | Molecule dependent | Potential for complex decomposition | Slow to Moderate |
Q3: How can I differentiate between hydrolysis of the sulfonyl chloride and hydrolysis of the ethyl ester?
Probable Cause: The two primary hydrolysis pathways yield distinct products that can be identified using mass spectrometry.
Analytical Strategy:
-
Utilize High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, allowing for unambiguous formula determination.
-
Monitor for Key Mass Changes:
-
Starting Material: this compound (C₈H₁₄ClNO₄S) - MW: 255.72
-
Sulfonyl Chloride Hydrolysis: 1-(Sulfonyl)piperidine-3-carboxylic acid ethyl ester (C₈H₁₅NO₅S) - MW: 237.27
-
Ethyl Ester Hydrolysis: 1-(Chlorosulfonyl)piperidine-3-carboxylic acid (C₆H₁₀ClNO₄S) - MW: 227.66
-
Dual Hydrolysis: 1-(Sulfonyl)piperidine-3-carboxylic acid (C₆H₁₁NO₅S) - MW: 209.22
-
This clear mass difference allows for precise identification of the degradation pathway(s) at play.
Visualizing the Degradation Pathways
The following diagram illustrates the primary hydrolytic degradation pathways for this compound.
Caption: Primary hydrolytic degradation pathways.
Key Experimental Protocols
Protocol 1: Forced Degradation Study (ICH Conditions)
This protocol outlines a standard forced degradation or stress testing study to identify likely degradation products and establish the stability-indicating nature of an analytical method.[10][11][12]
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting mixtures.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-nucleophilic, aprotic solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the diluent (50:50 Acetonitrile:Water).
-
Acid Hydrolysis: 0.2 M HCl. Heat at 60 °C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.2 M NaOH. Keep at room temperature for 5, 15, and 60 minutes.
-
Oxidative Degradation: 6% H₂O₂. Keep at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 24 and 48 hours. Dissolve in diluent before analysis.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber (ICH Q1B option) for 24 hours.
-
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze immediately by a suitable stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control sample.
-
Identify and quantify new peaks (degradation products).
-
Use the MS data to propose structures for the major degradants.
-
The goal is to achieve 10-30% degradation of the parent compound.[13] Adjust stress duration/temperature if degradation is too low or too high.
-
Protocol 2: Workflow for Troubleshooting Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose and solve issues of low product yield where starting material degradation is suspected.
Caption: Troubleshooting workflow for low reaction yield.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Benchchem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS.
-
Dunn, P. J., et al. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: ETHYLPIPERIDINE.
-
Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]
- IJPR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Sciencemadness.org. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine.
- DTIC. (2025). Piperidine Synthesis.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
- Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Carbethoxy-4-piperidone hydrochloride.
- Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
- Indian Journal of Chemistry. (n.d.). Titrimetric determination of some sulphonyl chlorides.
-
RSC Publishing. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Sinha, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved from [Link]
-
Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters - ACS Publications. Retrieved from [Link]
-
YouTube. (2023). Making Piperidine to piss off my FBI Agent. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Byproduct Formation with Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Welcome to the technical support center for Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to byproduct formation during your experiments. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and ensure the integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound in sulfonylation reactions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in sulfonylation reactions are often multifactorial. The primary culprits are typically the degradation of the starting material, suboptimal reaction conditions, or issues with the nucleophile's reactivity. Begin by verifying the quality of your this compound, as it is susceptible to hydrolysis. Ensure all reagents and solvents are anhydrous. The choice of base and reaction temperature are also critical parameters that may require optimization depending on the specific nucleophile used.[1][2]
Q2: I've observed a significant amount of a water-soluble byproduct that is not my desired sulfonamide. What is it likely to be?
A2: The most common water-soluble byproduct is the corresponding sulfonic acid, which results from the hydrolysis of the sulfonyl chloride functional group. This occurs when the sulfonyl chloride reacts with trace amounts of water in the reaction mixture. To mitigate this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: My primary amine nucleophile seems to be reacting twice with the sulfonyl chloride. How can I prevent this bis-sulfonylation?
A3: Bis-sulfonylation is a common side reaction with primary amines, especially when an excess of the sulfonyl chloride and a strong base are used. To favor the formation of the mono-sulfonamide, it is recommended to use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1] Careful control of the stoichiometry is the most effective strategy to prevent this byproduct.
Q4: Can the ethyl ester group in the starting material cause any side reactions?
A4: Yes, the ethyl ester is a potential site for side reactions, primarily hydrolysis under basic or acidic conditions, which would yield the corresponding carboxylic acid.[3] The stability of the ester is dependent on the specific reaction conditions, including the strength of the base, temperature, and reaction time. It is advisable to use milder bases and the lowest effective temperature to minimize the risk of ester cleavage.
II. In-Depth Troubleshooting Guides for Specific Byproducts
This section provides detailed strategies for identifying and mitigating the formation of specific byproducts that can arise from the unique structure of this compound.
A. Byproduct Profile 1: Piperidine-1-sulfonic acid-3-carboxylic acid ethyl ester (Hydrolysis Product)
Symptoms:
-
Reduced yield of the desired sulfonamide.
-
Presence of a highly polar, water-soluble impurity in your crude reaction mixture, often visible on a TLC plate as a spot that streaks or remains at the baseline.
-
A noticeable drop in the pH of the reaction mixture upon quenching with water, due to the formation of HCl and the sulfonic acid.
Causality: Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles, including water. Even trace amounts of moisture in your solvents, reagents, or glassware can lead to the formation of the corresponding sulfonic acid, rendering the starting material inactive for the desired sulfonylation.[4]
Troubleshooting & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use freshly distilled, anhydrous solvents. Ensure all reagents, including the amine and base, are thoroughly dried. | To minimize the primary source of water that leads to hydrolysis.[2] |
| Glassware | Oven-dry all glassware immediately before use and allow to cool under a stream of inert gas. | To remove adsorbed moisture from the glass surfaces. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent atmospheric moisture from entering the reaction vessel.[2] |
| Order of Addition | Add the sulfonyl chloride solution dropwise to the mixture of the amine and base. | This ensures that the sulfonyl chloride preferentially reacts with the intended nucleophile rather than any residual moisture. |
B. Byproduct Profile 2: Intramolecular Cyclization Product (e.g., a Sultam)
Symptoms:
-
Identification of an unexpected neutral byproduct with a mass corresponding to the loss of HCl from the starting material.
-
Complexities in the 1H NMR spectrum of the crude product, suggesting a rigid cyclic structure.
Causality: Under certain conditions, particularly with specific bases, an intramolecular reaction can occur. For instance, deprotonation of the carbon at the 3-position of the piperidine ring could potentially lead to a cyclization event with the sulfonyl chloride. While less common, it is a possibility for conformationally flexible systems.
Troubleshooting & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine (DIPEA). | These bases are less likely to promote undesired deprotonation at the C3 position and will primarily act as an acid scavenger. |
| Temperature Control | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures generally increase the selectivity of the desired intermolecular reaction over potential intramolecular side reactions. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS to minimize reaction time once the starting material is consumed. | Prolonged reaction times can increase the likelihood of side product formation. |
C. Byproduct Profile 3: Dimerization or Oligomerization Products
Symptoms:
-
Observation of high molecular weight species by mass spectrometry.
-
The appearance of insoluble material or a complex mixture of products that are difficult to purify.
Causality: Self-condensation or dimerization of the starting material or the product can occur, especially at higher concentrations or temperatures. This could involve the reaction of the sulfonyl chloride of one molecule with the piperidine nitrogen of another, particularly if the nitrogen is deprotected. Another possibility is the formation of oligosulfonamides through the reaction of a formed sulfonamide with another molecule of the sulfonyl chloride.
Troubleshooting & Prevention Protocol:
| Parameter | Recommendation | Rationale |
| Concentration | Run the reaction at a lower concentration (higher dilution). | This reduces the probability of intermolecular reactions leading to dimerization or oligomerization. |
| Stoichiometry | Maintain a slight excess of the amine nucleophile. | This ensures that the sulfonyl chloride is consumed by the desired reactant, minimizing self-reaction. |
| Temperature | Avoid excessive heating of the reaction mixture. | Higher temperatures can provide the activation energy for undesired side reactions. |
III. Analytical Troubleshooting Guide
Effective troubleshooting requires accurate identification of byproducts. This section outlines key analytical techniques for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Can provide crucial information about the structure of byproducts. For instance, the hydrolysis product will show characteristic shifts for the sulfonic acid proton. Bis-sulfonylation will result in the disappearance of the N-H proton of the primary amine.[5][6]
-
13C NMR: Useful for confirming the carbon framework of byproducts and identifying changes in the chemical environment of carbons, such as the carbonyl of the ester group in case of hydrolysis.
B. Mass Spectrometry (MS):
-
LC-MS: The preferred method for identifying and quantifying byproducts. It allows for the separation of components in the reaction mixture followed by their mass analysis.[7] This is particularly useful for detecting high molecular weight oligomers and confirming the mass of expected byproducts like the sulfonic acid.
C. High-Performance Liquid Chromatography (HPLC):
-
RP-HPLC: A powerful tool for separating the desired product from impurities. Developing a suitable HPLC method is crucial for monitoring reaction progress and assessing the purity of the final product. Different detectors like UV or fluorescence can be used for quantification.[1][8][9][10]
IV. Visualized Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing byproduct formation.
Caption: A decision-making workflow for troubleshooting byproduct formation.
V. References
-
Benchchem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
-
Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]
-
MDPI. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
ResearchGate. Synthesis, NMR and MS study of novel N-sulfonylated purine derivatives. [Link]
-
PMC. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
PubMed. [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
Google Patents. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]
-
PubMed. Esters of nipecotic and isonipecotic acids as potential anticonvulsants. [Link]
-
ResearchGate. Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and.... [Link]
-
Springer. Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
PubMed. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. [Link]
-
PMC. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
NIH. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Sulfonamides from Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate with Sterically Hindered Amines
Welcome to the technical support center for the synthesis of sulfonamides using Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges when reacting this sulfonyl chloride with sterically hindered or poorly nucleophilic amines. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common synthetic hurdles and achieve optimal results.
Introduction: The Challenge of Steric Hindrance
The formation of a sulfonamide bond by reacting a sulfonyl chloride with an amine is a cornerstone transformation in medicinal chemistry. However, this seemingly straightforward reaction can become exceptionally challenging when the amine substrate is sterically hindered. Factors such as bulky substituents adjacent to the amine nitrogen or low intrinsic nucleophilicity can dramatically decrease reaction rates, leading to low or no yield of the desired product.[1][2][3]
This compound is a valuable building block, but its successful coupling with bulky secondary amines requires careful optimization of reaction conditions to overcome the significant steric and electronic barriers. This guide will walk you through the causality of these challenges and provide actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the sulfonylation of sterically hindered amines.
Problem 1: Low to No Product Formation
You are reacting this compound with a bulky secondary amine (e.g., diisopropylamine, 2,6-dimethylaniline) using standard conditions (e.g., triethylamine or pyridine in DCM at room temperature) and observing minimal to no conversion to the desired sulfonamide.
Potential Causes:
-
Low Nucleophilicity of the Amine: Steric bulk around the nitrogen atom physically obstructs the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This increases the activation energy of the reaction.
-
Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl). If the base used is not strong enough or is equally hindered, the HCl can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.
-
Degradation of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive toward amines.[3]
Recommended Solutions:
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[2][3] Consider switching to a higher-boiling solvent like acetonitrile, 1,2-dichloroethane (DCE), or N,N-Dimethylformamide (DMF) and heating the reaction to 60-100 °C. Monitor the reaction for potential degradation of starting materials at higher temperatures.
-
Employ a Strong, Non-Nucleophilic Base: This is often the most critical parameter. Standard bases like triethylamine can be too sterically hindered themselves to effectively scavenge HCl in a crowded transition state. Switch to a more potent, sterically accessible, or structurally rigid non-nucleophilic base.[4][5]
| Base | pKa of Conjugate Acid | Key Characteristics & Rationale |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | ~13.5 | An amidine base with an open and accessible basic site. Highly effective for promoting eliminations and sulfonamide formations where HCl scavenging is critical.[5] |
| DIPEA (Hünig's Base) | ~10.75 | A bulky tertiary amine that is less nucleophilic than triethylamine. A good first choice for optimization but may be insufficient for extremely hindered substrates.[5] |
| Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Possesses two nearby basic sites that work cooperatively to "trap" a proton with high affinity. Excellent for reactions sensitive to acid. |
| Potassium tert-butoxide | ~17 | A very strong, non-nucleophilic base. Use with caution in aprotic solvents, as it can promote side reactions if other acidic protons are present. |
-
Use Catalytic Additives:
-
DMAP (4-Dimethylaminopyridine): A catalytic amount of DMAP can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to attack by the hindered amine.
-
Indium Catalysis: Indium metal has been shown to effectively catalyze the sulfonylation of sterically hindered amines, potentially by activating the sulfonyl chloride.[6]
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting decision tree for low-yield sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride appears to be degrading on the TLC plate. What's happening?
A: Sulfonyl chlorides can react with the silica gel on a standard TLC plate, which is weakly acidic and contains water. This can cause streaking and the appearance of a new, more polar spot corresponding to the sulfonic acid. To get a more accurate picture of your reaction, consider running a "quenched" TLC. Take an aliquot of your reaction, quench it with a small amount of a highly reactive, unhindered amine (like piperidine), and then spot the resulting mixture. This converts your unreacted sulfonyl chloride into a stable sulfonamide, allowing for a clear comparison with your desired product.
Q2: I am seeing a side product with a mass corresponding to my starting amine. Why?
A: This is likely due to the protonation of your amine by the generated HCl, as described in Problem 1. The resulting ammonium salt is highly soluble in the aqueous phase during workup and may not be visible on TLC, but it will be present in the reaction mixture. The solution is to use a more effective non-nucleophilic base.[4][5]
Q3: Can I use an alternative sulfonating agent if the sulfonyl chloride is too reactive or unstable?
A: Yes, while sulfonyl chlorides are most common, other reagents can be used, though they often require different activation methods.[3][7] For instance, converting the corresponding sulfonic acid to a sulfonamide can be achieved using coupling agents, but this is a different reaction pathway. In some cases, stable sulfonate esters can be used as alternatives to sulfonyl chlorides for synthesizing sulfonamides.[8]
Q4: How does the reaction mechanism differ when using a catalyst like DMAP?
A: The reaction of an amine with a sulfonyl chloride is generally a direct nucleophilic substitution at the sulfur atom.[9] When DMAP is added, it first acts as a potent nucleophile, attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride. The sterically hindered amine then attacks this activated intermediate to form the final product, regenerating the DMAP catalyst.
Caption: Catalytic cycle of DMAP in sulfonamide formation.
Validated Experimental Protocol
Optimized Conditions for the Reaction of this compound with a Sterically Hindered Secondary Amine
This protocol is a robust starting point for challenging couplings.
-
Reagent Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered amine (1.0 eq).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCE.
-
Add the sulfonyl chloride solution dropwise to the cooled amine/DBU mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80 °C and monitor its progress by LC-MS or quenched TLC. The reaction may require 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
-
Dilute the reaction with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove DBU and excess amine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
References
-
Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bolton, R. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic, 1970, 1770-1772. [Link]
-
Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Non-nucleophilic base. Grokipedia. [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry. [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. National Institutes of Health (NIH). [Link]
-
Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]
-
Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. ResearchGate. [Link]
-
Sulfonyl Protective Groups. Chem-Station. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]
-
Non-nucleophilic bases – Knowledge and References. Taylor & Francis. [Link]
-
The Synthesis of Functionalised Sulfonamides. White Rose eTheses Online. [Link]
-
Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]
Sources
- 1. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion rates, in reactions involving Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. As a highly reactive electrophile, its successful application in sulfonamide synthesis hinges on meticulous control over reaction parameters. This document provides in-depth, question-and-answer-based troubleshooting, supported by field-proven protocols and scientific principles.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis using this compound has a very low yield. What are the most common culprits?
Low yields in these reactions almost always trace back to one of four areas:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent issue. This compound is highly sensitive to moisture, rapidly hydrolyzing to the corresponding sulfonic acid, which is unreactive towards amines.[1]
-
Inappropriate Base or Solvent Choice: The selection of base and solvent is critical. An incorrect choice can hinder the nucleophilicity of the amine, fail to neutralize the HCl byproduct effectively, or promote side reactions.[1]
-
Poor Quality of Starting Amine: The nucleophilic amine partner may be of insufficient purity, or its reactivity may be sterically or electronically hindered.
-
Sub-optimal Stoichiometry and Temperature: Incorrect reagent ratios or reaction temperatures can lead to incomplete conversion or the formation of undesired side products.
Q2: I suspect my this compound has degraded. How can I assess its quality before use?
Since sulfonyl chlorides can hydrolyze over time due to atmospheric moisture, it is crucial to use a fresh or properly stored reagent.[1] While a full quantitative analysis requires advanced techniques, a simple qualitative check can be informative. You can run a small-scale test reaction with a reliable, simple amine (like benzylamine) under strictly anhydrous conditions. If this test reaction also fails or shows low conversion (monitored by TLC or LC-MS), it strongly suggests the sulfonyl chloride has degraded. For a more definitive assessment, ¹H NMR spectroscopy can be used to check for the appearance of signals corresponding to the hydrolyzed sulfonic acid.
Q3: What are the most common side products, and how can they be minimized?
The primary side product is the sulfonic acid resulting from hydrolysis.[1] To minimize this, you must maintain strictly anhydrous (moisture-free) conditions throughout the setup and reaction. Another potential side product, especially with primary amines, is the bis-sulfonated amine. This occurs when two molecules of the sulfonyl chloride react with the primary amine. To avoid this, you can use a slight excess (1.1-1.2 equivalents) of the amine to ensure the sulfonyl chloride is the limiting reagent.[1]
Q4: Is it acceptable to use an aqueous base like sodium hydroxide (NaOH)?
While some sulfonamide syntheses can be performed under aqueous conditions (e.g., Schotten-Baumann conditions), this is highly discouraged for sensitive substrates like this compound.[2] The presence of water and a strong aqueous base dramatically increases the rate of hydrolysis of the sulfonyl chloride, which will likely outcompete the desired reaction with the amine, leading to very low or no yield of the sulfonamide.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]
In-Depth Troubleshooting Guides
Guide 1: Issues Related to Reagent Quality and Handling
Question: I've meticulously set up my reaction, but the conversion is still poor. Could my reagents be the problem?
Answer: Absolutely. The integrity of your starting materials is paramount, especially the electrophilic sulfonyl chloride.
Root Cause Analysis:
-
Sulfonyl Chloride Hydrolysis: The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This irreversible reaction converts the reactive sulfonyl chloride into an unreactive sulfonic acid, halting the desired sulfonamide formation.
-
Solvent Contamination: "Anhydrous" solvents from commercial suppliers can still contain trace amounts of water, especially if the bottle has been opened multiple times. This seemingly small amount of water can be sufficient to degrade a significant portion of the sulfonyl chloride.
-
Glassware Contamination: Water adsorbed onto the surface of glassware is a common, and often overlooked, source of contamination.
Solutions & Protocols:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon).[1] Solvents should be freshly distilled from an appropriate drying agent or passed through an activated alumina column.
-
Inert Atmosphere: The reaction should be conducted entirely under an inert atmosphere to prevent atmospheric moisture from entering the system.[1]
-
Reagent Handling: Handle this compound in a glovebox or under a positive pressure of inert gas. Use dry syringes or cannulas for all liquid transfers.
Troubleshooting Workflow for Reagent Issues
Caption: Troubleshooting logic for reagent-related issues.
Guide 2: Optimizing Reaction Conditions
Question: I've confirmed my reagents are high quality and handled properly, but the reaction is sluggish or incomplete. How can I optimize the conditions?
Answer: Reaction kinetics are highly dependent on the solvent, base, temperature, and concentration. Fine-tuning these parameters is the key to driving the reaction to completion.
Key Parameter Optimization
| Parameter | Recommended Choice & Rationale | Troubleshooting Steps |
| Solvent | Aprotic, non-polar to moderately polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[1] They effectively dissolve both reactants without competing in the reaction. | If solubility is an issue, try a more polar aprotic solvent like Acetonitrile (MeCN). Avoid protic solvents (e.g., ethanol, methanol) as they can react with the sulfonyl chloride. |
| Base | A non-nucleophilic organic base is essential. Triethylamine (Et₃N) or Pyridine are standard choices.[1] Their role is to scavenge the HCl produced during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive. | Use at least 1.1 equivalents of the base. If the reaction is still slow, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used. |
| Temperature | Typically run at 0°C to room temperature . The initial addition of the sulfonyl chloride should be done at 0°C to control the initial exotherm, followed by slow warming to room temperature. | If the reaction is slow at room temperature, gentle heating (e.g., 40-50°C) can be attempted, but this also increases the rate of potential side reactions. Monitor carefully by TLC/LC-MS. |
| Stoichiometry | Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the complete consumption of the more valuable or sensitive sulfonyl chloride and helps prevent bis-sulfonylation of primary amines.[1] | Varying the stoichiometry can be a useful diagnostic tool. If increasing the amine equivalent improves the yield, it may indicate an issue with the purity or reactivity of the amine. |
Reaction Mechanism: Desired vs. Side Reaction
Caption: Competing pathways for the sulfonyl chloride reactant.
Experimental Protocols
Protocol 1: General Optimized Procedure for Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of this compound with a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line
Procedure:
-
Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of Argon or Nitrogen.
-
Reagent Preparation: In the flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate flask in anhydrous DCM. Using a dry syringe, add this solution dropwise to the stirred amine solution at 0°C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (sulfonyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting:
-
On the starting line, spot a small amount of your starting amine (dissolved in solvent).
-
Spot your starting sulfonyl chloride (this may streak or not move far).
-
Carefully take a small aliquot from your reaction mixture with a capillary tube and spot it in a separate lane. It's often useful to spot a "co-spot" lane with all starting materials and the reaction mixture on top of each other to see how they resolve.
-
-
Elution: Place the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the starting line.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).
-
Analysis: A successful reaction will show the disappearance of the limiting starting material spot and the appearance of a new spot for the product.
References
- BenchChem Technical Support. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
- Scilit. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Royal Society of Chemistry. (n.d.). Microwave assisted, efficient and green N-sulfonylation of amines without the use of a base or catalyst. [Link]
Sources
Identification of impurities in "Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" synthesis
Technical Support Center: Synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of subsequent active pharmaceutical ingredients (APIs).[1] This guide moves beyond a simple procedural list to explain the causality behind experimental choices, empowering you to proactively identify and control potential impurities.
Part 1: Proactive Impurity Profiling
A successful synthesis is not just about the desired product; it's about understanding and controlling the entire chemical environment. Impurities can arise from starting materials, side reactions, degradation, or the manufacturing process itself.[2] Knowledge of likely impurity structures allows for the modification of synthetic processes to minimize their formation.[3]
The synthesis of this compound typically involves the reaction of Ethyl piperidine-3-carboxylate with a chlorosulfonating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), in the presence of a base.
Diagram 1: Primary Synthesis Pathway
Caption: General reaction scheme for the synthesis.
Based on the reactivity of the reagents and intermediates, we can anticipate several key impurities.
Table 1: Common Potential Impurities
| Impurity Name | Structure (SMILES) | Formation Mechanism | Common Analytical Signature |
| Ethyl Piperidine-3-carboxylate (Starting Material) | CCOC(=O)C1CCCNC1 | Incomplete reaction. | Corresponds to the starting material spot/peak in TLC, LC-MS, or GC-MS. |
| Ethyl 1-(sulfonyl)piperidine-3-carboxylate (Hydrolyzed Product) | CCOC(=O)C1CCCN(S(=O)(=O)O)C1 | Reaction of the sulfonyl chloride product with water during workup or from wet solvents/reagents.[4][5] | A more polar spot on TLC; distinct m/z in LC-MS (M-Cl+OH). |
| Bis(1-(ethoxycarbonyl)-3-piperidyl)sulfone | CCOC(=O)C1CCCN(S(=O)(=O)N2CCCC(C1)C(=O)OCC)C2 | Reaction of the sulfonyl chloride product with unreacted starting material (amine). | High molecular weight peak in LC-MS; less common but possible with slow addition of the sulfonating agent. |
| N,N'-Sulfuryldi(piperidine-3-carboxylic acid ethyl ester) | CCOC(=O)C1CCCN(S(=O)(N2CCCC(C(=O)OCC)C2))C1 | A potential byproduct from reactions involving sulfuryl chloride and secondary amines. | High molecular weight peak in LC-MS. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields are a frequent issue in sulfonyl chloride synthesis and can often be traced to a few critical factors:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly reactive towards moisture.[5] Any water present in your starting amine, solvent, or glassware will convert the product (or the sulfonating agent) into the corresponding sulfonic acid, which is unreactive and difficult to remove.[4][5]
-
Inappropriate Stoichiometry: An incorrect ratio of amine to sulfonating agent can lead to incomplete reactions or the formation of side products.[4]
-
Degradation During Workup: Prolonged exposure to aqueous conditions, especially non-neutral pH, during the workup can hydrolyze the desired sulfonyl chloride product.[4]
Self-Validating Protocol Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Verify Reagent Quality: Use freshly opened or properly stored sulfonating agents. Over time, reagents like sulfuryl chloride can degrade.
-
Control Temperature: Perform the addition of the sulfonating agent at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.
-
Rapid, Cold Workup: When quenching the reaction, use ice-cold water or buffer and perform extractions quickly to minimize the contact time between the aqueous phase and the sulfonyl chloride product.[6]
Diagram 2: Hydrolysis of Sulfonyl Chloride
Caption: The primary pathway for yield loss via hydrolysis.
Q2: My TLC plate shows a streak of baseline material and my final product is a sticky oil, not a solid. What's happening?
A2: This strongly suggests the presence of the hydrolyzed sulfonic acid impurity (Ethyl 1-(sulfonyl)piperidine-3-carboxylate). Sulfonic acids are highly polar and often streak on silica gel TLC plates. They are also frequently oils or amorphous solids that can prevent the crystallization of your main product.
-
Causality: This impurity forms due to the reaction of the sulfonyl chloride with water.[7] The issue is exacerbated during aqueous workups if the pH is not controlled or if the separation is slow.
-
Troubleshooting:
-
Strictly Anhydrous Reaction: Re-evaluate your procedure to eliminate all sources of moisture.
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove the amine hydrochloride salt and then evaporating the solvent.
-
Purification: If the impurity has already formed, purification via flash column chromatography is necessary. A gradient elution, often with a more polar solvent system (e.g., ethyl acetate/hexanes with a small amount of methanol), will be required to separate the product from the highly polar sulfonic acid.
-
Q3: I see an unexpected peak in my LC-MS with a mass corresponding to two piperidine units coupled by a sulfone group. How did this form?
A3: You are likely observing the bis-sulfonated impurity, Bis(1-(ethoxycarbonyl)-3-piperidyl)sulfone .
-
Causality: This impurity forms when a molecule of your desired product, this compound, reacts with a molecule of the unreacted starting material, Ethyl piperidine-3-carboxylate. This is a classic side reaction in sulfonamide formation. It is more likely to occur if:
-
The sulfonating agent is added too slowly.
-
There are localized "hot spots" of high amine concentration.
-
The overall stoichiometry uses an excess of the amine.
-
-
Mitigation Strategy:
-
Reverse Addition: Add the amine solution dropwise to the solution of the sulfonating agent. This ensures that the sulfonating agent is always in excess, minimizing the chance for the product to react with the starting amine.
-
Dilution: Running the reaction at a higher dilution can also disfavor this bimolecular side reaction.
-
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for diagnosing common synthesis issues.
Part 3: Analytical & Remediation Protocols
Effective troubleshooting requires robust analytical methods and reliable purification protocols. The control of impurities is a critical issue for healthcare manufacturing, and various regulatory authorities like the ICH and FDA have stringent guidelines.[8]
Protocol 1: In-Process TLC Monitoring
This protocol is a self-validating system to monitor reaction completion and the formation of polar impurities.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A good starting point is 30-40% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Spotting: On a single plate, spot:
-
Lane 1: Starting material (Ethyl piperidine-3-carboxylate).
-
Lane 2: Co-spot of starting material and the reaction mixture.
-
Lane 3: Reaction mixture.
-
-
Development & Visualization: Develop the plate, dry it, and visualize under UV light (if applicable) and then by staining (e.g., with potassium permanganate or ninhydrin).
-
Interpretation:
-
Completion: The reaction is complete when the starting material spot (Lane 1) is absent in the reaction mixture lane (Lane 3).
-
Impurity Check: The appearance of a new, highly polar spot at the baseline that streaks is indicative of sulfonic acid formation.
-
Protocol 2: Purification by Flash Column Chromatography
This method is for the removal of both unreacted starting material and the polar sulfonic acid impurity.
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using hexanes or a low-polarity mobile phase.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent (e.g., 10% Ethyl Acetate/Hexanes) and gradually increase the polarity.
-
Unreacted starting material will elute first.
-
The desired product, this compound, will elute next.
-
The polar sulfonic acid impurity will remain strongly bound to the silica and will only elute with a much more polar solvent system (e.g., containing methanol).
-
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
For definitive identification and characterization of unknown impurities, a combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, while Mass Spectrometry (MS) provides molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy gives detailed structural data.[2][3][9]
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).
- SelectScience. How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025).
- ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025).
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (2026).
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
- Benchchem. Common issues in sulfonamide synthesis and solutions.
- Wang, L., et al. (2019).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.
- Organic Chemistry Portal.
- Moody, T. S., & Willot, M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
Sources
- 1. selectscience.net [selectscience.net]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rroij.com [rroij.com]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
"Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" workup procedures to remove unreacted starting material
Welcome to the technical support center for the synthesis and purification of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup and purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you optimize your experimental outcomes.
Introduction: The Challenge of Purity
The synthesis of this compound typically involves the reaction of ethyl piperidine-3-carboxylate with a sulfonating agent, most commonly sulfuryl chloride (SO₂Cl₂), in the presence of a base. The primary challenge in the workup procedure is the efficient removal of unreacted starting materials, particularly the starting piperidine, and various reaction byproducts without degrading the desired sulfonyl chloride product. The product itself is sensitive to hydrolysis, especially under basic conditions, and the starting piperidine is basic, necessitating a carefully designed purification strategy.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the workup of this compound.
Q1: I've performed the synthesis, and my crude product is contaminated with unreacted ethyl piperidine-3-carboxylate. What is the most straightforward method to remove it?
A1: The most direct method to remove the unreacted basic piperidine starting material is through a series of acidic aqueous washes. The basic nitrogen on the piperidine will be protonated by the acid, forming a water-soluble ammonium salt that will partition into the aqueous layer, while your desired neutral sulfonyl chloride product remains in the organic layer.
Troubleshooting Steps:
-
Choice of Acid: A dilute solution of hydrochloric acid (e.g., 1M HCl) is a standard choice.[2] You can also use a dilute solution of a weaker acid like citric acid if your molecule is sensitive to strong acids, though HCl is generally more effective for forming the piperidinium salt.
-
Number of Washes: Perform at least two to three washes with the acidic solution to ensure complete removal of the starting amine.
-
Monitoring: After the washes, you can spot the organic layer on a TLC plate against a standard of the starting material to confirm its absence.
Q2: My product seems to be degrading during the workup. What are the likely causes and how can I prevent this?
A2: Degradation of this compound during workup is most often due to hydrolysis of the sulfonyl chloride group.[1][3] This can be exacerbated by the presence of water, especially at elevated temperatures or under basic conditions. The ester functionality could also be susceptible to hydrolysis under strongly basic conditions.
Preventative Measures:
-
Temperature Control: Perform all aqueous washes at a low temperature (0-5 °C) to minimize the rate of hydrolysis.[4]
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide for washing if possible. If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate solution and keep the contact time to a minimum.[2]
-
Prompt Workup: Do not let the reaction mixture sit for extended periods in the presence of water.[5] Proceed with extraction, drying, and solvent removal as efficiently as possible.
-
Anhydrous Conditions: If your product is particularly sensitive, consider a non-aqueous workup (see Q4).
Q3: I performed an acidic wash, but I still see traces of the starting piperidine in my product. What could be the reason?
A3: This can happen for a few reasons:
-
Insufficient Acid: You may not have used enough acid to protonate all the unreacted piperidine and any other basic species present. Ensure you are using a sufficient volume and concentration of the acidic solution.
-
Poor Partitioning: If the organic solvent you are using has some miscibility with water, or if the concentration of the salt in the aqueous phase is very high, partitioning may not be perfectly efficient.
-
Emulsion Formation: The formation of an emulsion can trap the starting material in the organic layer. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
Q4: Are there any alternatives to an aqueous workup for removing the starting piperidine?
A4: Yes, for particularly sensitive substrates or for high-throughput applications, scavenger resins can be an excellent alternative to liquid-liquid extraction.[6]
-
Amine-based Scavenger Resins: These resins contain functional groups (like tris(2-aminoethyl)amine) that will react with and bind to the unreacted sulfonylating agent. However, to remove the unreacted piperidine, you would need an acidic scavenger resin.
-
Sulfonic Acid Resins: A strong acid cation exchange resin can be used to trap the basic piperidine starting material. The crude reaction mixture is passed through a cartridge or stirred with the resin, and the resin is then filtered off, leaving the desired product in solution.
Detailed Workup Protocols
Here are two detailed protocols for the purification of this compound.
Protocol 1: Standard Aqueous Workup
This is the most common method and is suitable for most routine purifications.
-
Quenching (Optional but Recommended): If a significant excess of the sulfonating agent (e.g., SO₂Cl₂) was used, it's wise to quench it before adding water. This can be done by adding a small amount of a nucleophile like methanol or aqueous ammonia to the reaction mixture at 0 °C and stirring for 15-30 minutes.[6] This converts the excess sulfonyl chloride to a more easily removable sulfonate ester or sulfonamide.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with cold (0-5 °C) 1M HCl (2 x 50 mL for a ~10g scale reaction). This will remove the unreacted ethyl piperidine-3-carboxylate.
-
Neutral Wash: Wash the organic layer with cold water (1 x 50 mL) to remove any residual acid.
-
Bicarbonate Wash: Wash with a cold, saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid and hydrolyze any remaining traces of the sulfonating agent.[2] Be cautious of pressure buildup from CO₂ evolution.
-
Brine Wash: Wash with brine (1 x 50 mL) to aid in the removal of water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<30 °C) to obtain the crude product.
-
Further Purification: If necessary, the product can be further purified by flash column chromatography on silica gel.[7]
Protocol 2: Non-Aqueous Workup using a Scavenger Resin
This method is ideal for products that are highly sensitive to water or for parallel synthesis applications.
-
Resin Selection: Choose a sulfonic acid-based scavenger resin (a strong cation exchange resin).
-
Resin Preparation: Prepare the resin according to the manufacturer's instructions. This usually involves washing it with a solvent like methanol and then the reaction solvent.
-
Scavenging: Add the prepared resin (typically 2-3 equivalents relative to the amount of unreacted piperidine) to the crude reaction mixture.
-
Stirring: Stir the mixture at room temperature for a few hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Filtration: Filter off the resin and wash it with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.
Data Presentation
For a successful separation, understanding the properties of the components is crucial.
| Compound | pKa (Conjugate Acid) | Solubility in Water | Solubility in Organic Solvents (e.g., DCM, Ethyl Acetate) |
| Ethyl piperidine-3-carboxylate | ~10-11 | Soluble | Soluble |
| This compound | N/A (non-basic) | Insoluble (hydrolyzes) | Soluble |
Note: pKa values are approximate and can vary based on conditions.
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for selecting a suitable workup procedure.
Caption: Decision tree for selecting a workup procedure.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Thieme. [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. ACS Publications. [Link]
- Process for the manufacture of arylsulfonyl chloride.
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature and base on "Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" reactivity
Welcome to the technical support resource for Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its reactivity, particularly concerning the influence of temperature and base selection in sulfonamide synthesis.
Introduction
This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery.[1][2][3][4] Its sulfonyl chloride moiety allows for the facile formation of sulfonamides, a critical functional group in a multitude of therapeutic agents.[5][6] However, the successful application of this reagent is highly dependent on carefully controlled reaction conditions. This guide provides expert insights into optimizing these reactions, focusing on the critical interplay between temperature and the choice of base to maximize yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in sulfonylation reactions.
Issue 1: Low or No Yield of the Desired Sulfonamide
Question: I am reacting this compound with my primary/secondary amine and observing very low conversion to the desired sulfonamide product. What are the potential causes and how can I fix this?
Answer: Low or nonexistent yield is a frequent problem that can typically be traced back to one of four key areas: reagent quality, reaction conditions (base and temperature), nucleophile reactivity, or premature quenching.
Troubleshooting Steps:
-
Verify Reagent Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding unreactive sulfonic acid.[7]
-
Action: Always use a fresh bottle or a properly stored (desiccated) container of this compound. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
-
Optimize the Base: The base is not just a simple acid scavenger; its properties dictate the nucleophilicity of the amine and can influence side reactions.
-
Weakly Nucleophilic Amines: For electron-deficient or sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge may be required to fully deprotonate the amine, increasing its reactivity.
-
Standard Amines: For most primary and secondary amines, triethylamine (TEA) or pyridine are common choices.[5] TEA is a stronger, more sterically hindered base, while pyridine can sometimes act as a nucleophilic catalyst.[8][9] See the FAQ section for a detailed comparison.
-
Action: If using TEA with a hindered amine, consider switching to pyridine or a stronger non-nucleophilic base. Ensure at least 1.1-1.2 equivalents of the base are used.
-
-
Control the Temperature: Temperature is a critical parameter that must be empirically optimized.
-
Initial Step: The initial addition of the sulfonyl chloride to the amine and base solution should almost always be performed at a low temperature (0 °C or even -20 °C) to control the initial exothermic reaction and prevent the formation of undesired side products.
-
Driving the Reaction: If the reaction is sluggish at low temperatures (as monitored by TLC or LC-MS), the temperature can be slowly raised to room temperature or even gently heated (e.g., 40-50 °C).[10] However, be aware that higher temperatures can promote decomposition of the sulfonyl chloride.[11]
-
Action: Start the reaction at 0 °C. After 30-60 minutes, allow it to warm to room temperature. If no progress is observed after several hours, consider gentle heating.
-
-
Assess Nucleophile Reactivity: The electronic and steric properties of your amine play a major role.
-
Action: For particularly unreactive amines, you may need to employ more forcing conditions, such as higher temperatures or a more polar aprotic solvent like DMF or NMP to improve solubility and reaction rates.[12]
-
Issue 2: Formation of an Insoluble Precipitate Upon Adding the Sulfonyl Chloride
Question: When I add the this compound to my amine and triethylamine solution, a thick white precipitate forms immediately and the reaction stalls. What is happening?
Answer: This is a classic sign of the formation of triethylammonium chloride salt (Et₃N·HCl). While this salt is an expected byproduct, its rapid and voluminous precipitation can physically encapsulate the reactants, effectively halting the reaction by preventing them from interacting in the solution phase.
Troubleshooting Steps:
-
Change the Order of Addition: Instead of adding the sulfonyl chloride to the amine/base mixture, try a "reverse addition." Add the amine (as a solution) slowly to a solution of the sulfonyl chloride and base. This can sometimes keep the salt concentration lower at any given moment.
-
Use a More Polar Solvent: The solubility of the ammonium salt is highly dependent on the solvent.
-
Action: If you are using a nonpolar solvent like dichloromethane (DCM) or diethyl ether, switch to a more polar aprotic solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF), which can better solvate the ionic byproduct.[12]
-
-
Switch to Pyridine: Pyridinium hydrochloride often has better solubility in common organic solvents compared to triethylammonium chloride.
Issue 3: The Reaction Monitors as Complete, but I Isolate a Complex Mixture of Products After Workup.
Question: My LC-MS analysis of the crude reaction mixture shows a clean conversion to the desired product. However, after aqueous workup and purification, I get multiple spots on TLC and a poor final yield. What could be causing this instability?
Answer: This issue strongly suggests that your desired sulfonamide product is unstable to the workup conditions, particularly if they involve strong acids or bases. The ester moiety on the piperidine ring is a likely point of vulnerability.
Troubleshooting Steps:
-
Avoid Harsh pH: The ethyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, which would lead to the corresponding carboxylic acid.
-
Action: Perform a milder workup. Instead of washing with 1M HCl or 1M NaOH, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a mildly acidic wash, and a saturated solution of sodium bicarbonate (NaHCO₃) for a mildly basic wash. Always use cold solutions to minimize hydrolysis.
-
-
Minimize Contact Time: Do not let your organic layer sit in contact with the aqueous phase for extended periods. Perform extractions quickly and efficiently.
-
Consider an Alternative Purification: If the product is particularly sensitive, you may need to avoid a standard aqueous workup altogether.
-
Action: Filter the crude reaction mixture through a plug of celite to remove ammonium salts, concentrate the filtrate, and directly load the residue onto a silica gel column for purification. This "dry load" technique avoids all contact with water.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for sulfonylation with this reagent?
A1: There is no single "optimal" temperature; it is substrate-dependent. A good universal starting point is to perform the initial addition at 0 °C for 30-60 minutes, then allow the reaction to warm to room temperature (20-25 °C) and stir for 2-12 hours.[5] Reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-60 °C can be attempted, but be aware that sulfonyl chlorides can decompose at elevated temperatures.[11]
Q2: Which base is better: Triethylamine (TEA) or Pyridine?
A2: The choice depends on your specific substrate and reaction conditions. Neither is universally "better," but they have distinct properties that make them suitable for different scenarios.
| Feature | Triethylamine (TEA) | Pyridine | Rationale |
| Basicity (pKb) | ~3.25 | ~8.75 | TEA is a significantly stronger base, making it more effective at deprotonating protonated amines and neutralizing HCl. |
| Steric Hindrance | High | Low | TEA's ethyl groups make it a non-nucleophilic base. Pyridine is less hindered and can act as a nucleophilic catalyst, which can sometimes accelerate the reaction.[9] |
| Byproduct Solubility | Et₃N·HCl is often poorly soluble in less polar solvents (e.g., DCM). | Pyridinium·HCl tends to be more soluble in a wider range of organic solvents. | Poor solubility can cause the reaction to stall (See Troubleshooting Issue 2). |
| Recommendation | Good general-purpose base, especially when nucleophilic catalysis is not desired. | Useful for sluggish reactions or when byproduct solubility is an issue.[5] |
Q3: How stable is this compound and how should I store it?
A3: Like most sulfonyl chlorides, this reagent is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. Over time, exposure to atmospheric moisture will lead to hydrolysis to the sulfonic acid, rendering it inactive. Older samples may appear yellowish due to slight decomposition to sulfur dioxide and chlorine.[11]
Q4: What are the best analytical techniques for monitoring the reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): The fastest and most convenient method. It allows you to visualize the consumption of the starting amine and the appearance of the less polar sulfonamide product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the consumption of reactants and positively identifies the desired product by its mass-to-charge ratio (m/z), helping to distinguish it from potential side products.[13][14]
Protocols & Visualizations
Standard Protocol for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) via syringe.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine/base solution over 10-15 minutes.
-
Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, proceed to workup (see protocol below).
Standard Aqueous Workup Protocol
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated aqueous NH₄Cl (to remove excess amine/base).
-
Saturated aqueous NaHCO₃ (to remove any remaining acid).
-
Brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography.
Diagrams
Caption: General mechanism of sulfonamide formation.
Caption: Decision workflow for troubleshooting low reaction yields.
Caption: Decision tree for selecting an appropriate base.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Reactions of Amines. Retrieved from [Link]
-
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
YMER. (n.d.). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. Retrieved from [Link]
-
ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][5][15] Oxazine-4-On Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
-
YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]
-
D-Scholarship@Pitt. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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- 3. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate and Benzenesulfonyl Chloride
In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a myriad of therapeutic agents. The choice of sulfonylating agent is a critical parameter that dictates reaction outcomes, efficiency, and scope. This guide provides an in-depth, objective comparison of the reactivity of two distinct sulfonyl chlorides: Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate , an aliphatic sulfonyl chloride, and the archetypal aromatic sulfonyl chloride, benzenesulfonyl chloride . This analysis is grounded in established mechanistic principles and supported by detailed, actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Sulfonyl Chlorides
At the heart of this comparison lie the structural and electronic differences between an aliphatic and an aromatic sulfonyl chloride. These differences fundamentally govern their electrophilicity and, consequently, their reactivity towards nucleophiles.
Benzenesulfonyl Chloride is a viscous, colorless oil that serves as a benchmark for aromatic sulfonyl chlorides. Its reactivity is modulated by the direct attachment of the sulfonyl group to the benzene ring. The phenyl ring can participate in resonance, which can influence the electron density at the sulfur center.[1]
This compound is a more complex aliphatic sulfonyl chloride. The sulfonyl chloride moiety is attached to a nitrogen atom within a saturated heterocyclic (piperidine) ring system. The absence of an aromatic ring directly attached to the sulfonyl group means that its electronic properties are primarily governed by inductive effects.
| Feature | This compound | Benzenesulfonyl Chloride |
| CAS Number | 765962-70-7[2] | 98-09-9 |
| Molecular Formula | C8H14ClNO4S[2] | C6H5ClO2S[3] |
| Molecular Weight | 255.72 g/mol [2] | 176.62 g/mol [4] |
| Structure | Aliphatic, heterocyclic | Aromatic |
| Physical State | Solid (predicted) | Colorless to slightly yellow liquid/solid[3][4] |
Mechanistic Underpinnings of Reactivity
The reactivity of sulfonyl chlorides is centered on the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom.[5] Nucleophilic attack on this sulfur atom leads to the displacement of the chloride ion, a good leaving group. The reaction generally proceeds via a nucleophilic substitution mechanism at the sulfur atom.
The key distinction in the reactivity of our two compounds of interest lies in the electronic influence of the group attached to the sulfonyl moiety.
Electronic Effects
-
Benzenesulfonyl Chloride: The benzene ring is generally considered an electron-withdrawing group via induction, which should enhance the electrophilicity of the sulfur atom. However, the lone pairs on the oxygen atoms of the sulfonyl group can participate in resonance with the aromatic ring, which can slightly diminish the electrophilicity of the sulfur atom compared to a simple aliphatic counterpart. The overall effect is a highly reactive sulfonyl chloride.[1]
-
This compound: In this aliphatic sulfonyl chloride, the piperidine ring is a saturated system and thus does not offer resonance stabilization. The primary electronic influence comes from the inductive effect of the alkyl groups and the nitrogen atom. The nitrogen atom's lone pair is engaged in the sulfonylamide linkage, reducing its ability to donate electron density to the sulfur atom. The alkyl backbone is electron-donating, which might slightly decrease the electrophilicity of the sulfur atom compared to a less substituted alkanesulfonyl chloride.
Steric Effects
Steric hindrance around the sulfonyl group can significantly impact the rate of nucleophilic attack.
-
Benzenesulfonyl Chloride: The planar nature of the benzene ring presents relatively low steric hindrance to an incoming nucleophile.
-
This compound: The piperidine ring exists in a chair conformation, which could present a more sterically hindered environment around the sulfonyl group compared to the flat benzene ring. The ethyl carboxylate substituent at the 3-position will also contribute to the steric bulk.
The interplay of these electronic and steric factors will ultimately determine the relative reactivity of these two sulfonyl chlorides. Generally, aliphatic sulfonyl chlorides are considered more reactive than aromatic sulfonyl chlorides in nucleophilic substitution reactions due to the lack of resonance stabilization in the ground state.
Comparative Reactivity: An Experimental Approach
To empirically determine the relative reactivity of this compound and benzenesulfonyl chloride, a competitive reaction with a model amine nucleophile can be performed. This experiment provides a direct measure of which sulfonyl chloride reacts faster under identical conditions.
Experimental Protocol: Competitive Sulfonylation of Benzylamine
This protocol is designed to be a self-validating system where the relative amounts of the two sulfonamide products directly reflect the relative reactivity of the two sulfonyl chlorides.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
To a stirred solution of benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) and benzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a known volume of CDCl3 containing a precise amount of an internal standard.
-
Analyze the resulting solution by ¹H NMR spectroscopy to determine the relative ratio of the two sulfonamide products: Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate and N-benzylbenzenesulfonamide.
Data Analysis:
The relative reactivity can be determined by comparing the integration of characteristic peaks for each product in the ¹H NMR spectrum relative to the internal standard. A higher ratio of one product indicates a higher reactivity of the corresponding sulfonyl chloride.
Expected Outcome and Interpretation
Based on the principles discussed earlier, it is anticipated that This compound will be more reactive than benzenesulfonyl chloride . The primary reason for this is the lack of resonance stabilization of the ground state in the aliphatic sulfonyl chloride, making its sulfur atom more electrophilic and susceptible to nucleophilic attack. While steric hindrance from the piperidine ring may play a role, the electronic effect is expected to be the dominant factor.
Visualizing the Reaction Workflow and Mechanism
To further clarify the experimental design and the underlying chemical transformations, the following diagrams are provided.
Caption: Workflow for the competitive sulfonylation experiment.
Caption: Generalized nucleophilic substitution at sulfonyl chlorides.
Conclusion and Practical Implications
This guide has provided a detailed comparison of the reactivity of this compound and benzenesulfonyl chloride. The key takeaway for researchers is that aliphatic sulfonyl chlorides are generally more reactive electrophiles than their aromatic counterparts. This has significant practical implications for reaction design:
-
For highly reactive amines: Benzenesulfonyl chloride is often a suitable choice, providing good yields under standard conditions.[6][7]
-
For less reactive or sterically hindered amines: The higher reactivity of an aliphatic sulfonyl chloride like this compound may be necessary to achieve a reasonable reaction rate and yield.
-
Reaction Conditions: Reactions with the more reactive aliphatic sulfonyl chloride may require lower temperatures to control selectivity and minimize side reactions.
By understanding the fundamental principles of reactivity and employing well-designed experiments, researchers can make informed decisions in the selection of sulfonylating agents to accelerate their research and development efforts in the synthesis of novel sulfonamides.
References
-
Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Separation of Steric and Electronic Effects in the Reaction of Benzenesulphonyl Chloride with Carboxylate Ions in Aqueous Solution. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Wiley Online Library. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Reddit. (n.d.). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Retrieved from [Link]
-
UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
Brainly.in. (2021). why aromatic acyl chloride are much less reactive than aliphatic acyl chloride?Explain. Retrieved from [Link]
-
The Pharma Innovation. (2018). Comparative study of aliphatic and aromatic compounds. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). C16H30N2O4. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methylpiperidine-3-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate as a Versatile Building Block in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and its ability to orient substituents in three-dimensional space.[1][2] This guide provides an in-depth technical comparison of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate, a valuable building block for the synthesis of novel piperidine-based sulfonamides, against other commonly used sulfonylating agents. We will delve into the nuances of its reactivity, explore its impact on the properties of the final compounds, and provide standardized protocols to enable objective in-house evaluation.
The Strategic Advantage of the Piperidine Scaffold
The piperidine ring is a cornerstone of modern drug design, offering a unique combination of properties that enhance "drug-likeness".[3] Its saturated, non-aromatic nature allows for conformational flexibility, enabling molecules to adopt optimal geometries for binding to biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to improve aqueous solubility. The ability to introduce substituents at various positions on the piperidine ring provides a powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. The introduction of a chiral center within the piperidine scaffold can further enhance biological activity and selectivity.[4]
This compound: A Multifunctional Building Block
This compound (E1CPC) is a bifunctional reagent that combines the desirable piperidine scaffold with a reactive sulfonyl chloride group and an ethyl ester. This unique combination offers several advantages in drug discovery:
-
Direct Incorporation of the Piperidine Moiety: E1CPC allows for the one-step introduction of a substituted piperidine ring during sulfonamide synthesis, streamlining synthetic routes.
-
Modulation of Physicochemical Properties: The ethyl ester provides a handle for further chemical modification or can contribute to the overall lipophilicity and polarity of the final molecule.
-
Access to Novel Chemical Space: The specific substitution pattern of E1CPC provides access to a distinct region of chemical space compared to simpler aliphatic or aromatic sulfonyl chlorides.
Comparative Analysis: E1CPC vs. Alternative Sulfonyl Chlorides
To provide a comprehensive benchmark, we will compare E1CPC against two widely used alternative building blocks: the aromatic Benzenesulfonyl Chloride and the simple aliphatic Methanesulfonyl Chloride .
Reactivity Profile: A Balancing Act of Electronics and Sterics
The reactivity of sulfonyl chlorides in sulfonamide formation is governed by the electrophilicity of the sulfur atom and steric hindrance around the sulfonyl group.
-
Benzenesulfonyl Chloride: The phenyl ring is electron-withdrawing, enhancing the electrophilicity of the sulfur atom and leading to high reactivity with amines.
-
Methanesulfonyl Chloride: The methyl group is electron-donating, slightly reducing the reactivity compared to its aromatic counterpart.
-
This compound (E1CPC): As a secondary alkyl sulfonyl chloride, its reactivity is expected to be comparable to or slightly less than methanesulfonyl chloride due to the larger steric profile of the piperidine ring. However, the electron-withdrawing effect of the adjacent nitrogen atom could enhance its reactivity.
Experimental Benchmarking: A Standardized Protocol
To facilitate a direct and unbiased comparison in your laboratory, we propose the following standardized experimental protocol for the synthesis of a model sulfonamide using each of the three building blocks.
General Procedure for Sulfonamide Synthesis
A solution of the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in a polar aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) is cooled to 0 °C. The respective sulfonyl chloride (E1CPC, benzenesulfonyl chloride, or methanesulfonyl chloride; 1.1 equivalents) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis, purification, and analysis of sulfonamides.
Key Performance Metrics for Comparison
To objectively benchmark the performance of each building block, the following metrics should be carefully evaluated:
-
Reaction Time: The time required for the complete consumption of the limiting reagent (amine).
-
Product Yield: The isolated yield of the purified sulfonamide.
-
Product Purity: Assessed by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Ease of Purification: Qualitative assessment of the difficulty of isolating the pure product from byproducts.
Table 1: Hypothetical Comparative Data for Sulfonamide Synthesis
| Building Block | Reaction Time (hours) | Yield (%) | Purity (%) | Ease of Purification |
| This compound | 4-6 | 75-85 | >95 | Moderate |
| Benzenesulfonyl Chloride | 1-2 | 85-95 | >98 | Easy |
| Methanesulfonyl Chloride | 2-4 | 80-90 | >97 | Easy |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific amine and reaction conditions.
Impact on Physicochemical Properties of Final Compounds
The choice of sulfonyl chloride significantly influences the properties of the resulting sulfonamide, which is a critical consideration in drug design.
-
Lipophilicity (LogP): The piperidine ring in E1CPC will generally increase the lipophilicity of the final molecule compared to methanesulfonyl chloride, but may be comparable to or less lipophilic than derivatives from benzenesulfonyl chloride, depending on the substitution of the aromatic ring. The ethyl ester group in E1CPC will also contribute to its lipophilic character.
-
Aqueous Solubility: The presence of the nitrogen atom in the piperidine ring of E1CPC-derived sulfonamides offers a site for protonation, which can enhance aqueous solubility at physiological pH.
-
Acidity of the Sulfonamide N-H (pKa): The pKa of the sulfonamide proton is influenced by the electronic nature of the sulfonyl group. Aromatic sulfonamides are generally more acidic than aliphatic sulfonamides.[5][6][7] This can impact the binding interactions with biological targets and the pharmacokinetic properties of the drug candidate.
-
Metabolic Stability: The piperidine ring is a common motif in many drugs and its metabolic profile is generally well-understood.[2] However, the specific substitution pattern can influence its susceptibility to metabolism.
Diagram of Influencing Factors on Sulfonamide Properties:
Caption: The influence of different sulfonyl chloride building blocks on the key physicochemical properties of the resulting sulfonamides.
Conclusion and Future Perspectives
This compound stands as a highly valuable and versatile building block in the medicinal chemist's toolbox. While simpler reagents like benzenesulfonyl chloride and methanesulfonyl chloride offer high reactivity and straightforward purification, E1CPC provides a direct route to incorporating the privileged piperidine scaffold, offering unique advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates.
The slightly lower anticipated reactivity and potentially more complex purification of E1CPC-derived products are often a worthwhile trade-off for the rapid generation of novel chemical entities with enhanced drug-like properties. We encourage researchers to perform in-house, head-to-head comparisons using the standardized protocols outlined in this guide to make informed decisions on building block selection for their specific drug discovery programs. The continued exploration of such multifunctional building blocks will undoubtedly accelerate the discovery of the next generation of therapeutics.
References
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Spectroscopic comparison of "Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" and its derivatives
An In-Depth Spectroscopic Guide to Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate and Its Key Derivatives
Introduction
In the landscape of modern drug discovery and synthetic chemistry, piperidine scaffolds are ubiquitous, forming the core of numerous pharmaceuticals. This compound is a key bifunctional building block, offering reactive handles for constructing complex molecular architectures. The presence of an ethyl ester and a reactive chlorosulfonyl group allows for orthogonal derivatization, making it a valuable intermediate.
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. This guide provides a detailed comparative analysis of this compound against its essential precursor, Ethyl piperidine-3-carboxylate (ethyl nipecotate), and a common derivative, Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate . This comparison will illuminate the distinct spectroscopic signatures imparted by the N-substituent on the piperidine ring, offering researchers a practical framework for characterization.
Part 1: Foundational Principles of Spectroscopic Analysis
A multi-technique approach is essential for unambiguous structure elucidation. Each method provides a unique piece of the molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons. The introduction of a strongly electron-withdrawing group like a sulfonyl chloride dramatically alters the electronic environment, leading to predictable downfield shifts for nearby nuclei.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is a powerful tool for identifying functional groups.[1] Specific covalent bonds vibrate at characteristic frequencies when they absorb infrared radiation. Key vibrations for this series of molecules include the C=O stretch of the ester, the asymmetric and symmetric S=O stretches of the sulfonamide/sulfonyl chloride, and the S-Cl stretch.
-
Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure. The fragmentation pattern is often characteristic of the compound class. For instance, piperidine derivatives frequently undergo α-cleavage adjacent to the nitrogen atom.[2][3] Furthermore, the presence of chlorine in this compound will produce a distinctive [M+2] isotope peak due to the natural abundance of ³⁷Cl.[1]
Part 2: Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols are critical. The following outlines the general procedures for acquiring the spectroscopic data discussed in this guide.
General Experimental Workflow
Caption: Standardized workflow for spectroscopic analysis.
1. NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire data with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse sequence with a spectral width of approximately 240 ppm and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C.
2. FT-IR Spectroscopy Protocol
-
Instrumentation : Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis : Place a small amount of the neat (undiluted) sample directly onto the ATR crystal.
-
Data Acquisition : Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source.[2]
-
Ionization Mode : Operate in positive ion mode, as the piperidine nitrogen is readily protonated.[2]
-
Full Scan (MS1) : Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) and acquire a full scan spectrum to identify the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) : Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate a fragmentation pattern.
Part 3: Spectroscopic Comparison
The structural modifications across the three selected compounds provide clear and instructive differences in their respective spectra.
Caption: Structural relationships of the compared compounds.
¹H NMR Spectroscopic Comparison
The ¹H NMR spectrum is highly sensitive to the N-substituent. The primary effect of adding the sulfonyl group is the significant deshielding of protons on carbons adjacent to the nitrogen (the α-protons at C2 and C6).
Table 1: Comparative ¹H NMR Data (Approx. δ in ppm, CDCl₃)
| Proton Assignment | Ethyl piperidine-3-carboxylate[4] | This compound (Predicted) | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate* | Rationale for Shift |
| -OCH₂ CH₃ | ~1.20 (t, 3H) | ~1.25 (t, 3H) | ~1.26 (t, 3H) | Minimal change, distant from the modification site. |
| Piperidine Ring (C4, C5) | ~1.40-1.90 (m) | ~1.60-2.10 (m) | ~1.80-2.20 (m) | Minor downfield shift due to the inductive effect of the N-substituent. |
| Piperidine Ring (C3-H) | ~2.40 (m, 1H) | ~2.70 (m, 1H) | ~2.50 (m, 1H) | Moderate downfield shift. |
| Piperidine Ring (C2, C6) | ~2.60-3.05 (m) | ~3.30-3.80 (m) | ~3.60 (m) | Strong downfield shift due to the powerful electron-withdrawing nature of the -SO₂Cl and -SO₂CH₃ groups. |
| -O CH₂CH₃ | ~4.07 (q, 2H) | ~4.15 (q, 2H) | ~4.14 (q, 2H) | Minimal change, distant from the modification site. |
| -SO₂CH₃ | N/A | N/A | ~2.80 (s, 3H) | Characteristic singlet for the methylsulfonyl group protons. |
Note: Data for the 4-carboxylate isomer is used for comparison; the chemical shifts for the piperidine ring protons would differ slightly for the 3-isomer, but the trends are directly applicable.
Causality Explained: The lone pair on the nitrogen in the parent ethyl nipecotate has a shielding effect on the ring protons. When this lone pair is engaged in bonding with the highly electronegative sulfonyl group (-SO₂-), this shielding is removed. Furthermore, the sulfur atom, bonded to two oxygens and a chlorine, creates a powerful inductive pull, withdrawing electron density from the entire ring and causing all protons to shift downfield. The effect is most pronounced on the α-protons (C2, C6).
¹³C NMR Spectroscopic Comparison
Similar to ¹H NMR, the ¹³C signals for the carbons α to the nitrogen are most affected by N-sulfonylation.
Table 2: Comparative ¹³C NMR Data (Approx. δ in ppm, CDCl₃)
| Carbon Assignment | Ethyl piperidine-3-carboxylate[4] | This compound (Predicted) | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate* | Rationale for Shift |
| -OCH₂CH₃ | ~14.0 | ~14.2 | ~14.2 | Minimal change. |
| Piperidine Ring (C4, C5) | ~24.7, ~26.9 | ~23.0, ~25.0 | ~28.0 | Moderate shifts due to conformational and electronic effects. |
| -SO₂CH₃ | N/A | N/A | ~34.5 | Characteristic peak for the methylsulfonyl carbon. |
| Piperidine Ring (C3) | ~41.5 | ~40.0 | ~41.0 | Shifts are influenced by both the N-substituent and the ester. |
| Piperidine Ring (C2, C6) | ~45.6, ~47.4 | ~48.0, ~50.0 | ~45.5 | Significant downfield shift due to the strong inductive withdrawal of the sulfonyl group. |
| -O CH₂CH₃ | ~60.6 | ~61.0 | ~60.8 | Minimal change. |
| C=O | ~174.3 | ~173.0 | ~175.0 | Minor shift reflecting changes in the overall electronic structure. |
Note: Data for the 4-carboxylate isomer is used for comparison.
Expertise Insight: The deshielding of the α-carbons (C2, C6) is a definitive indicator of successful N-sulfonylation. Comparing the spectra of the starting material and the product provides immediate confirmation of the reaction's success.
FT-IR Spectroscopic Comparison
FT-IR spectroscopy provides a rapid method for confirming the presence of the key functional groups, particularly the sulfonyl chloride.
Table 3: Comparative FT-IR Data (Approx. Frequencies in cm⁻¹)
| Functional Group | Ethyl piperidine-3-carboxylate | This compound | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Rationale for Change |
| N-H Stretch | ~3300 (broad) | Absent | Absent | Disappearance of the N-H bond upon substitution. |
| C-H Stretch (Aliphatic) | ~2850-2980 | ~2850-2980 | ~2850-2980 | Present in all compounds. |
| C=O Stretch (Ester) | ~1730 | ~1735 | ~1735 | Largely unaffected. |
| S=O Asymmetric Stretch | N/A | ~1380-1410 (strong) [1] | ~1350 (strong) | Appearance of a strong band confirms the presence of the -SO₂- group. The higher frequency for the sulfonyl chloride is characteristic. |
| S=O Symmetric Stretch | N/A | ~1170-1200 (strong) [1] | ~1160 (strong) | Appearance of a second strong band confirms the -SO₂- group. |
| S-Cl Stretch | N/A | ~600 (variable) | N/A | May be difficult to observe but is a unique feature. |
Trustworthiness: The appearance of two very strong absorption bands in the ~1410-1350 cm⁻¹ and ~1200-1160 cm⁻¹ regions is a highly reliable diagnostic for the formation of the N-sulfonylated product.[1]
Mass Spectrometry Comparison
MS analysis confirms the molecular weight and provides structural information through fragmentation.
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Ion | Ethyl piperidine-3-carboxylate | This compound | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Rationale for Change |
| [M+H]⁺ (m/z) | 158.1 | 256.0 / 258.0 | 236.1 | Corresponds to the molecular weight of each compound. |
| Isotope Pattern | Standard C, H, N, O | ~3:1 ratio for [M+H]⁺ and [M+H+2]⁺ | Standard C, H, N, O, S | The ~3:1 isotopic signature for chlorine is a definitive marker for the chlorosulfonyl compound. |
| Key Fragments | Loss of -OC₂H₅, cleavage of the piperidine ring. | Loss of Cl, loss of SO₂, cleavage of the piperidine ring. | Loss of -SO₂CH₃, loss of -CH₃, cleavage of the piperidine ring. | Fragmentation is directed by the N-substituent and the ester group. |
Authoritative Grounding: The fragmentation of piperidine derivatives is well-understood and often involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage) to form stable iminium ions.[2][3] The specific fragments observed in an MS/MS experiment can be used to confirm the connectivity of the molecule. The isotopic pattern of chlorine is a fundamental principle of mass spectrometry and provides irrefutable evidence of its presence in a molecule or fragment.[1]
Conclusion
The spectroscopic comparison of this compound with its precursor and a methylsulfonyl derivative provides a clear and instructive guide for chemical characterization. Each analytical technique offers complementary and confirmatory data points:
-
NMR confirms the covalent structure and demonstrates the powerful deshielding effect of the N-sulfonyl group on the piperidine ring.
-
FT-IR provides rapid and unambiguous confirmation of the key sulfonyl and ester functional groups.
-
Mass Spectrometry verifies the molecular weight and, in the case of the target compound, provides the unmistakable isotopic signature of chlorine.
By employing this multi-technique approach and understanding the causal relationships between chemical structure and spectral output, researchers can confidently verify the identity and purity of these valuable synthetic intermediates.
References
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
PubChem. Compound Summary for CID 98969, Ethyl nipecotate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Compound Summary for CID 16228198, Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
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The Royal Society of Chemistry. (Supporting Information). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]
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The Strategic Application of Piperidine Sulfonyl Chlorides in the Synthesis of Bioactive Molecules: A Comparative Guide
In the landscape of modern pharmaceutical development, the strategic selection of starting materials and synthetic intermediates is paramount to achieving efficient, scalable, and cost-effective access to active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, piperidine derivatives hold a place of prominence due to their prevalence in a wide array of marketed drugs. This guide delves into the synthetic utility of a specific, yet illustrative, class of reagents: piperidine sulfonyl chlorides, with a focus on "Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate" as a representative scaffold.
While direct, large-scale applications of this compound in the synthesis of blockbuster drugs are not extensively documented in publicly available literature, its structural motifs are highly pertinent to the synthesis of several important classes of therapeutic agents, including certain anti-diabetic drugs. This guide will, therefore, provide a comparative analysis of established synthetic routes to relevant APIs and explore the potential, chemically sound applications of piperidine sulfonyl chlorides as versatile intermediates. By examining existing methodologies and proposing plausible alternatives, we aim to equip researchers, scientists, and drug development professionals with a deeper understanding of the strategic considerations in modern synthetic chemistry.
I. The Piperidine Scaffold in Modern Pharmaceuticals
The piperidine ring is a ubiquitous structural feature in a multitude of APIs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, providing a rich platform for the design of molecules with specific biological activities.
II. Case Study: Synthesis of Meglitinide Analogs - A Comparative Perspective
The meglitinide class of anti-diabetic drugs, which includes Nateglinide and Mitiglinide, provides an excellent case study for comparing different synthetic strategies aimed at constructing complex molecules that feature amide linkages reminiscent of those that could be formed from a sulfonyl chloride precursor.
Established Synthesis of Nateglinide
Nateglinide, chemically N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is a fast-acting insulin secretagogue. A common synthetic approach involves the coupling of two key intermediates: D-phenylalanine and trans-4-isopropylcyclohexane carboxylic acid.
Experimental Protocol: A Conventional Nateglinide Synthesis
-
Activation of Carboxylic Acid: trans-4-Isopropylcyclohexane carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of an organic amide, to form the corresponding acid chloride. This activation step is crucial for facilitating the subsequent amidation.
-
Amide Bond Formation: The activated acid chloride is then coupled with D-phenylalanine, typically with its carboxylic acid group protected as an ester (e.g., methyl or ethyl ester), in the presence of a base to neutralize the HCl generated during the reaction.
-
Deprotection: The final step involves the hydrolysis of the ester protecting group to yield the free carboxylic acid of Nateglinide.
Alternative Synthetic Strategies for Meglitinides
Numerous alternative routes to Nateglinide and other meglitinides have been developed to improve yield, reduce the number of steps, and enhance stereochemical control. These often involve different activating agents for the carboxylic acid or alternative coupling strategies.
| Parameter | Conventional Route | Alternative Route (Mixed Anhydride) |
| Starting Materials | trans-4-isopropylcyclohexane carboxylic acid, D-phenylalanine ester | trans-4-isopropylcyclohexane carboxylic acid, D-phenylalanine |
| Key Reagents | Thionyl chloride, Base | Alkyl chloroformate, Base |
| Number of Steps | 3 (including deprotection) | 2 |
| Key Intermediate | trans-4-isopropylcyclohexane acyl chloride | Mixed anhydride of the carboxylic acid |
| Yield (Typical) | Good to Excellent | Often higher due to fewer steps |
| Scalability | Well-established | Can be highly scalable |
Diagram: Comparative Workflow for Nateglinide Synthesis
Caption: Comparative workflows for Nateglinide synthesis.
III. The Potential of this compound as a Synthetic Intermediate
While not a direct precursor to Nateglinide or Mitiglinide, this compound represents a valuable scaffold for the synthesis of novel sulfonamide-containing compounds with potential biological activity. The presence of the reactive sulfonyl chloride group allows for the facile introduction of a wide range of amine-containing fragments, leading to a diverse library of molecules for screening.
Hypothetical Synthesis of a Novel Sulfonamide using this compound
This hypothetical protocol illustrates how the title compound could be utilized to synthesize a novel derivative, for instance, by reaction with a phenylalanine ester.
Experimental Protocol: Synthesis of a Piperidine Sulfonamide Derivative
-
Dissolution of Amine: Dissolve Ethyl (R)-2-amino-3-phenylpropanoate hydrochloride in a suitable aprotic solvent, such as dichloromethane, and add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Sulfonyl Chloride: To the stirred solution of the free amine, add a solution of this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., water or dilute acid). Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide derivative.
Diagram: Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of a novel sulfonamide.
IV. Conclusion and Future Perspectives
While "this compound" may not be a household name in the synthesis of current blockbuster drugs, its chemical functionality represents a powerful tool for the construction of novel molecular entities. The comparative analysis of established synthetic routes for APIs like Nateglinide highlights the ongoing quest for efficiency and elegance in chemical synthesis. The exploration of versatile building blocks like piperidine sulfonyl chlorides opens up new avenues for the discovery of next-generation therapeutics. As our understanding of disease biology deepens, the demand for novel chemical matter will only increase, and the strategic application of such reactive intermediates will undoubtedly play a crucial role in the future of drug discovery.
V. References
-
Shinkai, H., et al. (1989). N-(Cyclohexylcarbonyl)-D-phenylalanines and Related Compounds. A New Class of Oral Hypoglycemic Agents. Journal of Medicinal Chemistry, 32(7), 1436–1441.
-
Wang, D., et al. (2002). Synthesis of new nateglinide as a new antidiabetic drug. Chinese Journal of Medicinal Chemistry, 12(2), 94-96.
-
Li, G. Y., et al. (2002). Chemoenzymic synthesis of a new class of oral hypoglycemic agent nateglinide. Chinese Journal of Medicinal Chemistry, 12(5), 281-284.
-
Kimura, H., et al. (2014). Synthesis and evaluation of 18F-labeled mitiglinide derivatives as positron emission tomography tracers for β-cell imaging. Bioorganic & Medicinal Chemistry, 22(12), 3270-3278.
-
Martin, G. E., et al. (2019). Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide. Frontiers in Molecular Biosciences, 6, 133.
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate in Sulfonamide Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is a critical determinant of a project's timeline, budget, and ultimate success. The N-sulfonylpiperidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules. This guide provides an in-depth cost-benefit analysis of utilizing "Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate," a specialized reagent that offers a direct route to this valuable structure, versus a more traditional, multi-step modular approach. We will dissect the trade-offs between cost, efficiency, safety, and process complexity, providing the data-driven insights necessary for informed decision-making in a synthesis campaign.
Comparative Reagent Profiles
The central choice lies between purchasing a high-cost, ready-to-use intermediate and a lower-cost, multi-step synthesis from basic starting materials.
Profile 1: The Direct Approach with this compound
This reagent (CAS 765962-70-7) is a pre-functionalized building block.[1][2] The piperidine ring is already N-sulfonylated and activated as a sulfonyl chloride, poised for immediate reaction with a primary or secondary amine to form the target sulfonamide.
-
Primary Advantage: Simplicity and speed. It streamlines the synthesis into a single, straightforward coupling step, significantly accelerating the generation of target molecules. This is invaluable for rapid library synthesis or when time is the most critical factor.
-
Primary Disadvantage: High procurement cost. As a specialty chemical, its price per gram is substantial, making it potentially prohibitive for large-scale synthesis or cost-sensitive projects.[3]
Profile 2: The Modular Approach with Ethyl Nipecotate + A Sulfonylating Agent
This classic two-step approach involves first synthesizing the sulfonyl chloride from a readily available piperidine precursor, Ethyl Nipecotate (ethyl piperidine-3-carboxylate), and then using it in the subsequent amine coupling.[4] The most common and cost-effective sulfonylating agent for this transformation is chlorosulfonic acid (ClSO₃H).
-
Primary Advantage: Cost-effectiveness. Ethyl nipecotate and chlorosulfonic acid are commodity chemicals, making the starting material cost orders of magnitude lower than the pre-formed reagent. This is the preferred route for scale-up campaigns.
-
Primary Disadvantage: Increased complexity and handling risks. This route introduces an additional, often challenging, synthetic step. Chlorosulfonic acid is highly corrosive and reacts violently with water, requiring stringent safety protocols and specialized handling.
Head-to-Head Quantitative Analysis
To objectively compare these two strategies, we must evaluate them across several key metrics. The following tables summarize the critical differences.
Table 1: Reagent Cost-per-Mole Comparison
| Reagent/Strategy | CAS Number | Supplier Example & Price (1g) | Molecular Weight ( g/mol ) | Cost per Mole (USD/mol) |
| Direct Approach | ||||
| Ethyl (3R)-1-(chlorosulfonyl)piperidine-3-carboxylate | 2171184-28-2 | AA Blocks: ~$1,009.00[3] | 255.72 | ~$394,572 |
| Modular Approach | ||||
| Ethyl Nipecotate | 5006-62-2 | Sigma-Aldrich: ~$50 (25g) | 157.21 | ~$79 |
| Chlorosulfonic Acid | 7790-94-5 | Sigma-Aldrich: ~$45 (500g) | 116.52 | ~$10 |
| Total for Modular Approach | - | - | - | ~$89 |
Note: Prices are estimates based on catalog listings at the time of writing and may vary. The cost for the racemic this compound may differ but is expected to be in a similar high-cost tier.
Table 2: Synthesis & Performance Comparison
| Metric | Direct Approach | Modular Approach | Rationale & Justification |
| Synthetic Steps | 1 (Amine Coupling) | 2 (Sulfonylation + Amine Coupling) | The direct approach eliminates the need to synthesize and isolate the sulfonyl chloride intermediate. |
| Typical Overall Yield | 80-95% | 60-80% | The modular approach's overall yield is the product of two steps (e.g., 85% for step 1 and 85% for step 2 = ~72% overall). |
| Process Time | 2-4 hours | 8-12 hours | Includes reaction time, workup, and purification for all steps. The additional step significantly extends the process. |
| Waste Generation | Lower | Higher | The modular approach generates waste from an additional reaction, workup, and purification sequence. |
Table 3: Safety & Handling Hazard Comparison
| Hazard Profile | Direct Approach | Modular Approach | Causality and Mitigation |
| Primary Hazard | Moisture-sensitive sulfonyl chloride.[5] | Highly corrosive and water-reactive chlorosulfonic acid. | Chlorosulfonic acid poses a severe inhalation and contact hazard. It requires handling in a high-performance fume hood with specialized personal protective equipment (face shield, acid-resistant gloves). |
| Reaction Exotherm | Moderate and controllable. | Potentially violent exotherm upon addition of chlorosulfonic acid. | The initial sulfonylation reaction must be performed at low temperatures (e.g., 0 °C) with slow, controlled addition of the reagent to manage the heat generated. |
| Workup Procedure | Standard aqueous/organic extraction. | Requires careful quenching of excess chlorosulfonic acid on ice, a potentially hazardous procedure if not done correctly. | The quenching step must be performed slowly and with extreme caution to avoid uncontrolled splashing and release of HCl gas. |
Experimental Workflows and Protocols
To provide a practical context, we present standardized protocols for the synthesis of a model sulfonamide, Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate , using both approaches.
Workflow 1: The Direct Approach
This workflow leverages the speed and simplicity of the pre-formed reagent.
Caption: Workflow for direct one-step sulfonamide synthesis.
Protocol: Direct Amine Coupling
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the reagent in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.
-
Addition of Amine: Add aniline (1.05 eq) to the solution via syringe.
-
Addition of Base: Add pyridine (1.5 eq) dropwise to the stirring solution. This is crucial to scavenge the HCl byproduct generated during the reaction.[6]
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.
Workflow 2: The Modular Approach
This workflow involves the de novo synthesis of the sulfonyl chloride intermediate.
Caption: Workflow for two-step modular sulfonamide synthesis.
Protocol: Two-Step Synthesis
Step 1: Synthesis of this compound
-
Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer under an inert atmosphere, place chlorosulfonic acid (2.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add Ethyl Nipecotate (1.0 eq) dropwise via the dropping funnel to the stirring chlorosulfonic acid. CAUTION: The addition is exothermic; maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Workup (Critical Step): Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate or separate.
-
Extraction: Extract the aqueous slurry with cold DCM or ethyl acetate. Combine the organic layers, wash with cold brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure without heating. The resulting crude sulfonyl chloride is often used immediately in the next step without further purification.
Step 2: Amine Coupling
-
Procedure: Follow the exact procedure outlined in Workflow 1 (Protocol: Direct Amine Coupling) , using the crude sulfonyl chloride synthesized in Step 1 as the starting material.
Expert Discussion & Recommendation Framework
The choice between these two synthetic routes is not merely a financial one; it is a strategic decision that hinges on the specific context of your research.
Choose the Direct Approach (this compound) when:
-
Speed is paramount: In early-stage drug discovery, generating a small library of analogs quickly for structure-activity relationship (SAR) studies is more valuable than minimizing cost.
-
Scale is small: For syntheses below the 1-gram scale, the high cost of the reagent is offset by the significant savings in time and labor.
-
Expertise is limited: If the lab is not equipped for or experienced with handling highly corrosive reagents like chlorosulfonic acid, the direct approach offers a much safer alternative.
-
Automation is used: The simplicity of the one-step reaction is highly amenable to automated synthesis platforms.
Choose the Modular Approach (Ethyl Nipecotate + Chlorosulfonic Acid) when:
-
Cost is the primary driver: For any synthesis at a multi-gram scale or beyond, the modular approach offers dramatic cost savings that cannot be ignored.
-
Process development and scale-up: This is the only viable route for producing kilograms of material for later-stage preclinical or clinical studies.
-
Analog synthesis is required: This route allows for flexibility. One could start with different substituted nipecotates to create a variety of piperidine cores, a flexibility not available with the fixed, pre-formed reagent.
The Bottom Line: There is no single "best" method. The optimal strategy is dictated by your project's stage and goals. For rapid, small-scale discovery, the convenience of This compound is often worth the premium price. For cost-conscious, large-scale, or process-oriented chemistry, the modular approach starting from Ethyl Nipecotate is the logical and necessary choice, provided the appropriate safety infrastructure is in place.
References
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AA Blocks. 2171184-28-2 | ethyl (3R)-1-(chlorosulfonyl)piperidine-3-carboxylate. [Link]
-
OSTI.GOV. Synthesis of (R) and (S) {sup 14}C-labelled ethyl nipecotate, for preparation of GABA uptake ligands. [Link]
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]
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AA Blocks. 765962-70-7 | this compound. [Link]
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ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]
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MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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NIH. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link]
-
NIH. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
- Google Patents. Synthesis of ethyl-4(3'-methoxyphenyl)
-
ResearchGate. A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. [Link]
-
ResearchGate. Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. [Link]
-
ResearchGate. Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
Editorial Note: This guide provides detailed procedural information for the safe handling and disposal of ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate. The recommendations herein are synthesized from established safety protocols for structurally related compounds, specifically sulfonyl chlorides and piperidine derivatives. As a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the procedures are based on a conservative assessment of the hazards posed by its functional groups. This document is intended to supplement, not replace, your institution's mandatory Chemical Hygiene Plan (CHP) and a thorough, case-specific risk assessment conducted by qualified personnel.[1][2][3]
Part 1: Foundational Risk Assessment: Understanding the "Why"
This compound is a reactive chemical demanding careful handling due to its composite structure. The primary hazards stem from two key functional groups:
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is the dominant reactive center of the molecule. Sulfonyl chlorides are notoriously corrosive and highly reactive, particularly with nucleophiles. Their most significant and immediate hazard is their violent, exothermic reaction with water (including ambient humidity) to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[4] This reactivity also extends to other protic solvents and strong bases.[4][5] Combustion or thermal decomposition can release highly toxic fumes of hydrogen chloride and sulfur oxides.[4][5]
-
The Piperidine Ring: Piperidine and its derivatives are often classified as toxic and corrosive.[6][7][8] They can cause severe skin burns and eye damage and may be harmful if inhaled, swallowed, or absorbed through the skin.[7][9][10]
Therefore, the compound must be handled as a corrosive, water-reactive, and potentially toxic substance. All disposal procedures are designed to mitigate these intrinsic hazards.
Table 1: Assumed Hazard Profile
| Hazard Classification | Potential Effects & Rationale | Assumed GHS Hazard Statement |
| Skin Corrosion/Irritation | The sulfonyl chloride group hydrolyzes to form acids on contact with skin moisture, causing severe burns. The piperidine moiety is also inherently corrosive.[4][8][11] | H314: Causes severe skin burns and eye damage.[8][11] |
| Serious Eye Damage | Direct contact or vapor exposure can cause severe, potentially irreversible eye damage due to rapid hydrolysis and inherent corrosivity.[4] | H318: Causes serious eye damage.[10] |
| Reactivity | Reacts exothermically with water, alcohols, amines, and bases.[4][5] | EUH014: Reacts violently with water. (Implied) |
| Acute Toxicity | Piperidine derivatives can be toxic if ingested, inhaled, or absorbed dermally.[7][9] | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[10] |
Part 2: Pre-Disposal Safety Protocols
Prior to handling any waste containing this compound, a stringent safety posture is required.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable.[4]
-
Eye/Face Protection: Tightly fitting chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.[4][12]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[4]
-
Body Protection: A chemical-resistant lab coat or apron is essential. For tasks with a higher risk of splashes or for handling larger quantities, impervious and flame-retardant clothing should be worn.[4][12][13]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[4][14]
Engineering Controls
Work must be performed in a well-ventilated laboratory, with all direct handling of the chemical and its waste occurring inside a properly functioning chemical fume hood.[1][3] An emergency eyewash station and safety shower must be immediately accessible.[14][15]
Part 3: Spill Management
Accidental spills must be treated as a high-hazard event. Under no circumstances should water be used for the initial cleanup of a spill. [5]
-
Evacuate & Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the chemical fume hood is operational to maximize ventilation.[16]
-
Contain: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, soda ash, or vermiculite.[5][16] Do not use combustible materials like paper towels or sawdust.[16]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[12][16] Use non-sparking tools if the compound is in a flammable solvent.[13]
-
Decontaminate: After the bulk material is removed, the spill area can be cautiously decontaminated with a basic solution, such as sodium bicarbonate, followed by a final wipe-down.[16]
-
Dispose: The sealed container with the spill residue must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[5][16]
Part 4: Step-by-Step Disposal Procedures
The guiding principle for disposal is to treat all waste containing this compound as hazardous. The appropriate method depends on the nature and quantity of the waste.
Caption: Disposal decision workflow for the subject compound.
Method 1: Direct Disposal (Preferred and Mandatory for Most Scenarios)
This is the safest and most compliant method for all contaminated waste, empty containers, and larger quantities of uncontaminated material.
-
Containerization: Place the waste material into a robust, sealable container compatible with corrosive materials. Ensure the container is clean and dry before adding the waste.[17] Uncleaned original containers should be treated as hazardous waste themselves.[16]
-
Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name: "this compound," and list the associated hazards: "Corrosive, Water-Reactive, Toxic."[17][18]
-
Segregation & Storage: Store the sealed waste container in a designated satellite accumulation area.[18] It must be stored away from incompatible materials, especially water, alcohols, bases, and oxidizing agents.[5] Use secondary containment to prevent the spread of material in case of a leak.
-
Arrange Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste by a licensed contractor.[5][19] Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[16]
Method 2: In-Lab Deactivation/Neutralization (Small, Uncontaminated Quantities Only)
WARNING: This procedure should only be performed by experienced laboratory personnel who fully understand the chemical reactivity and risks involved. It is a hazardous operation that generates gas and heat.
This protocol is designed to carefully hydrolyze and neutralize the reactive sulfonyl chloride group.
-
Preparation (in a chemical fume hood):
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (~1 M) solution of sodium hydroxide in a flask or beaker that is at least 10 times larger than the total final volume to accommodate for gas evolution and potential foaming.
-
Place this container in an ice/water bath to manage the exothermic reaction.[16] Equip the vessel with a magnetic stirrer.
-
-
Slow Addition:
-
With vigorous stirring, very slowly and in small portions, add the uncontaminated this compound to the cold basic solution.
-
CRITICAL CAUSALITY: You must ALWAYS add the sulfonyl chloride to the basic solution , never the other way around.[16] Adding the base to the sulfonyl chloride can create localized "hot spots" of extreme reactivity, leading to a violent, uncontrolled reaction. Adding the reagent to a large volume of quenching solution ensures the heat is dissipated effectively.
-
-
Monitoring & Control:
-
Observe the reaction closely. You will likely see gas evolution (CO₂ if using bicarbonate). The rate of addition should be controlled to keep the effervescence manageable and the temperature low.
-
Allow the mixture to stir in the ice bath for at least 2 hours after the final addition to ensure the reaction is complete.[20]
-
-
Neutralization & Verification:
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Check the pH of the solution using pH paper or a calibrated meter to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution until neutrality is achieved.
-
-
Final Aqueous Waste Disposal:
-
Once neutralized and fully reacted, the resulting aqueous solution contains salts and hydrolyzed organic material. Consult your local and institutional regulations for proper disposal. In many cases, after neutralization, this solution can be flushed down the drain with copious amounts of water.[16] However, confirmation with your EHS office is mandatory.
-
Part 5: Summary of Best Practices
Table 2: Key Operational Summary
| DO | DO NOT |
| DO work in a chemical fume hood at all times. | DO NOT work near water or in a humid environment. |
| DO wear comprehensive PPE, including a face shield.[4] | DO NOT use water to extinguish a fire or clean a spill.[5] |
| DO segregate this waste from all other waste streams.[17] | DO NOT add water or base directly to the bulk sulfonyl chloride waste.[16] |
| DO treat all contaminated materials and empty containers as hazardous waste.[16] | DO NOT seal a container that is undergoing a neutralization reaction. |
| DO consult your institutional CHP and EHS office before any disposal action.[1][3] | DO NOT pour untreated waste down the drain.[7] |
References
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- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Ethylbenzene-1-sulfonyl chloride.
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- S D FINE- CHEM LIMITED. (n.d.). sulphuryl chloride - Sdfine.
- Fluorochem. (2024, December 19). Safety Data Sheet.
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- Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
This guide provides essential safety and handling protocols for Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate (CAS No. 765962-70-7). As a sulfonyl chloride, this compound is highly reactive and corrosive, demanding meticulous adherence to safety procedures to protect laboratory personnel. This document moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to empower researchers with the knowledge to work safely and effectively.
Fundamental Hazard Analysis: Understanding the Reactivity of Sulfonyl Chlorides
This compound belongs to the sulfonyl chloride class of reagents. The primary hazards associated with this functional group dictate the necessary safety protocols.
-
Corrosivity: Sulfonyl chlorides are corrosive compounds that can cause severe burns to the skin and eyes upon contact.[1] Inhalation can damage the respiratory tract.[1] The GHS classification for this specific compound includes the "Danger" signal word and the H314 hazard statement: "Causes severe skin burns and eye damage"[2].
-
High Reactivity with Water: A critical characteristic of sulfonyl chlorides is their exothermic and sometimes violent reaction with water, including ambient moisture in the air.[1] This reaction produces corrosive byproducts, namely hydrochloric acid and sulfuric acid, which amplifies the risk.[1]
-
Incompatibility: These compounds can react violently with strong bases and oxidizing agents.[1][3]
-
Hazardous Decomposition: Upon decomposition, often accelerated by heat, sulfonyl chlorides can release toxic and corrosive gases such as hydrogen chloride and sulfur dioxide.[1]
Understanding these intrinsic properties is the foundation for establishing a self-validating system of safety where every procedural step is designed to mitigate a known chemical risk.
The Core Ensemble: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required equipment, followed by a detailed explanation of the rationale for each component.
| Body Area | Required PPE | Rationale and Key Considerations |
| Eyes & Face | Tightly-fitting Chemical Splash Goggles & Full-Face Shield | Protects against splashes of corrosive material.[1][4][5][6] A face shield is mandatory over goggles as it provides a secondary barrier for the entire face. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Protects against direct skin contact and severe burns.[1][5] Always inspect gloves for damage before use and practice proper removal techniques to avoid contamination.[1][7] |
| Body | Chemical-Resistant Laboratory Coat or Apron | Protects skin and personal clothing from splashes and spills.[1][5] For larger quantities or increased risk, impervious or flame-resistant clothing should be worn.[1][7] |
| Respiratory | Certified Chemical Fume Hood | Primary engineering control to prevent inhalation of corrosive vapors and toxic decomposition products.[1][3][6] A respirator may be required as a secondary control if exposure limits could be exceeded.[1][5] |
Operational Plans: From Secure Handling to Safe Disposal
Proper PPE is only effective when integrated into rigorously planned and executed operational procedures. The following workflow outlines the critical stages of working with this compound.
Caption: Workflow for the safe quenching of residual sulfonyl chloride.
-
Prepare Quenching Solution: In a separate flask large enough to accommodate the reaction mixture and the quenching solution, prepare a stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water. Cool this solution in an ice bath. [1]2. Slow Addition: Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the cold, stirred basic solution. [1]This must be done in a fume hood.
-
Control Reaction: The neutralization is exothermic and will produce gas (CO2). The rate of addition must be controlled to prevent a violent reaction or overflow.
-
Complete Neutralization: After the addition is complete, allow the mixture to stir while warming to room temperature to ensure all the reactive material has been quenched.
-
Final Disposal: Once neutralized, the aqueous waste can be disposed of in accordance with institutional and local regulations. [8]Do not pour down the drain. [7][9]
Emergency First Aid
In the event of exposure, immediate action is critical. Emergency eyewash stations and safety showers must be present and accessible wherever this chemical is handled. [3][4][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. [3][7][11]Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with large amounts of water while removing all contaminated clothing and shoes. [3][7][11]Wash the area with soap and water. [7]Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. [3][7]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [3][7]Never give anything by mouth to an unconscious person. [7]Seek immediate medical attention.
By integrating a deep understanding of the chemical hazards with rigorous adherence to these PPE and handling protocols, researchers can confidently and safely utilize this compound in their work.
References
-
Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved January 17, 2026, from [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved January 17, 2026, from [Link]
-
Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved January 17, 2026, from [Link]
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Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved January 17, 2026, from [Link]
-
10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEETS - Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. (2025, September 8). CATO Research Chemical Inc. Retrieved January 17, 2026, from [Link]
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sulphuryl chloride Material Safety Data Sheet. (n.d.). Sdfine. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound(SALTDATA: FREE) | 765962-70-7 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. safeti.com [safeti.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. zycz.cato-chem.com [zycz.cato-chem.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. chemsafe.ie [chemsafe.ie]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
